Josamycin HCl
Description
Contextualization within the Macrolide Antibiotic Class
Josamycin (B1673084) is a member of the macrolide family of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring. nih.gov Specifically, josamycin is classified as a 16-membered macrolide. mdpi.com Macrolides exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. nih.govpatsnap.com They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the path of newly synthesized proteins and interferes with the translocation of peptides. patsnap.compatsnap.comtoku-e.com This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, but can be bactericidal at higher concentrations. nih.govdrugbank.com
Macrolide antibiotics are broadly effective against a range of Gram-positive bacteria and some Gram-negative bacteria. patsnap.compatsnap.com They are also known for their activity against atypical pathogens. patsnap.com A notable characteristic of macrolides is their tendency to accumulate in leukocytes, which facilitates their transport to infection sites. nih.govdrugbank.com
Table 1: Classification and Mechanism of Action of Josamycin
| Characteristic | Description |
|---|---|
| Antibiotic Class | Macrolide patsnap.com |
| Sub-class | 16-membered macrolide mdpi.com |
| Mechanism of Action | Inhibition of bacterial protein synthesis nih.govpatsnap.com |
| Target | 50S ribosomal subunit patsnap.comtoku-e.com |
| Primary Effect | Bacteriostatic nih.govdrugbank.com |
Historical Trajectories and Pre-Clinical Significance of Josamycin (hydrochloride)
Josamycin was discovered in the 1960s, isolated from strains of Streptomyces narbonensis var. josamyceticus. patsnap.comwikipedia.org This discovery marked the addition of a new member to the macrolide antibiotic family. google.com Early research established its efficacy against a broad spectrum of pathogens, particularly Gram-positive bacteria. google.com
Pre-clinical studies have been instrumental in defining the antibacterial profile of josamycin. These investigations have demonstrated its activity against various bacterial species, including those that have developed resistance to other antibiotics. For instance, josamycin has shown effectiveness against erythromycin-resistant staphylococci. echemi.comnih.gov Research has also highlighted its potential utility against intracellular pathogens like Mycoplasma, Chlamydia, and Legionella. echemi.com
A significant finding from pre-clinical research is that josamycin does not appear to induce resistance in Staphylococcus to the same extent as some other macrolides. echemi.com The development of resistance to macrolides can occur through several mechanisms, including modification of the ribosomal target site and active efflux of the drug from the bacterial cell. mdpi.com Studies have shown that mutants of Mycoplasma pneumoniae induced by 16-membered macrolides like josamycin remain susceptible to 14- and 15-membered macrolides. frontiersin.org
Table 2: Pre-clinical Antibacterial Spectrum of Josamycin
| Bacterial Group | Activity |
|---|---|
| Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Effective patsnap.com |
| Some Gram-negative bacteria | Effective patsnap.com |
| Atypical pathogens (e.g., Mycoplasma, Chlamydia, Legionella) | Effective echemi.com |
| Anaerobic bacteria (e.g., Peptococcus, Peptostreptococcus) | Good antibacterial effect echemi.com |
Current Research Landscape and Future Trajectories for Josamycin (hydrochloride)
The current research landscape for josamycin is multifaceted, extending beyond its direct antibacterial applications. A significant area of investigation is its potential role in overcoming multidrug resistance in cancer cells. Studies have shown that josamycin can inhibit P-glycoprotein, a protein involved in the efflux of anticancer drugs from tumor cells, thereby potentially enhancing the efficacy of chemotherapy. toku-e.com
Another avenue of research explores the immunomodulatory and anti-inflammatory properties of josamycin. nih.gov This has led to investigations into its potential as an antifibrotic agent, with studies showing it can suppress proliferation and fibrosis in human Tenon fibroblasts, suggesting a possible application in preventing fibrosis after glaucoma surgery. researchgate.netresearcher.life
Future research is likely to focus on several key areas:
Novel Drug Delivery Systems: The development of new formulations, such as hydrogels, to enable sustained release of josamycin for specific applications, like ocular delivery, is an active area of research. researchgate.net
Combination Therapies: Exploring the synergistic effects of josamycin with other drugs, including antibiotics and chemotherapeutic agents, to enhance efficacy and combat resistance. mdpi.comtoku-e.com
Repurposing: Investigating new therapeutic applications for josamycin beyond its traditional use as an antibiotic, such as in anti-inflammatory and anti-cancer treatments. researchgate.netopenbiochemistryjournal.com
Addressing Antibiotic Resistance: The global challenge of antibiotic resistance continues to drive research into the efficacy of established antibiotics like josamycin against resistant strains and the development of strategies to prolong their clinical utility. marketresearchintellect.commarketresearchintellect.com
Table 3: Emerging Research Areas for Josamycin
| Research Area | Focus | Potential Application |
|---|---|---|
| Oncology | Overcoming P-glycoprotein-dependent drug resistance toku-e.com | Combination chemotherapy toku-e.com |
| Ophthalmology | Antifibrotic effects researchgate.net | Prevention of post-surgical fibrosis researchgate.net |
| Drug Delivery | Sustained-release formulations (e.g., hydrogels) researchgate.net | Localized and prolonged drug action researchgate.net |
| Infectious Disease | Combination with other agents to combat resistance mdpi.com | Treatment of resistant bacterial infections |
| Antiviral Research | Potential activity against certain viruses openbiochemistryjournal.com | Repurposing for viral infections |
Structure
2D Structure
Properties
CAS No. |
11033-19-5 |
|---|---|
Molecular Formula |
C42H70ClNO15 |
Molecular Weight |
864.5 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1 |
InChI Key |
TYHGHVDZSRXAKD-XLSWTIJLSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Josamycin HCl; Josamycin hydrochloride; Leucomycin A3 hydrochloride; |
Origin of Product |
United States |
Ii. Elucidation of Josamycin Hydrochloride Mechanism of Action at the Molecular and Cellular Levels
Ribosomal Target Interaction and Inhibition of Protein Synthesis
Josamycin (B1673084) exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com This interaction ultimately leads to the cessation of bacterial growth and replication. patsnap.com
Detailed Characterization of Josamycin (hydrochloride) Binding Site on Ribosomal Subunits
Josamycin, a 16-membered macrolide antibiotic, binds to the 50S subunit of the bacterial ribosome. patsnap.comdrugbank.com Its binding site is located within the nascent peptide exit tunnel, in close proximity to the peptidyl transferase center (PTC). elifesciences.orgnih.govtoku-e.com The PTC is a critical region of the large ribosomal subunit that catalyzes the formation of peptide bonds between amino acids. patsnap.comnih.gov
The interaction between josamycin and the ribosome is stabilized by a combination of hydrogen bonds and hydrophobic interactions. patsnap.com This stable binding is crucial for its inhibitory activity. patsnap.com Specifically, josamycin interacts with domains IV and V of the 23S rRNA, a key component of the 50S subunit. mdpi.com The binding of josamycin does not typically cause major conformational changes in the ribosome. weizmann.ac.il
Table 1: Key Features of Josamycin's Ribosomal Binding Site
| Feature | Description |
|---|---|
| Ribosomal Subunit | 50S |
| Primary Binding Location | Nascent Peptide Exit Tunnel |
| Proximity | Near the Peptidyl Transferase Center (PTC) |
| Interacting rRNA Domains | Domains IV and V of 23S rRNA |
| Interaction Types | Hydrogen bonds and hydrophobic interactions |
Kinetic and Thermodynamic Aspects of Ribosome-Josamycin (hydrochloride) Association
Kinetic studies have revealed important aspects of the interaction between josamycin and the bacterial ribosome. The dissociation constant (Kd) for josamycin binding to the Escherichia coli ribosome has been determined to be 5.5 nM. nih.gov This indicates a high affinity of the drug for its target.
A key characteristic of josamycin's interaction is its long residence time on the ribosome. The average lifetime of josamycin on the ribosome is approximately 3 hours. nih.gov This prolonged binding contributes significantly to its potent inhibitory effect. nih.gov In contrast, the 14-membered macrolide erythromycin (B1671065) has a much shorter average lifetime on the ribosome, at less than 2 minutes. nih.gov The slow dissociation of bactericidal macrolides like josamycin is thought to be a key factor in their ability to kill bacteria, as it leads to extended periods of translation inhibition. nih.gov
Table 2: Kinetic Parameters of Josamycin and Erythromycin Ribosomal Binding
| Antibiotic | Dissociation Constant (Kd) (nM) | Average Lifetime on Ribosome |
|---|---|---|
| Josamycin | 5.5 | 3 hours |
| Erythromycin | 11 | < 2 minutes |
Impact of Josamycin (hydrochloride) on Specific Stages of Bacterial Translation Elongation
By binding within the nascent peptide exit tunnel, josamycin physically obstructs the path of the growing polypeptide chain. patsnap.comtoku-e.com This steric hindrance is a primary mechanism of its inhibitory action. patsnap.comtoku-e.com
Josamycin's impact is observed at the very early stages of protein synthesis. It can slow down the formation of the first peptide bond in a manner that is dependent on the specific amino acid. nih.gov Subsequently, it completely inhibits the formation of the second or third peptide bond, depending on the amino acid sequence of the nascent peptide. nih.gov This early termination of protein synthesis effectively shuts down the production of essential bacterial proteins. patsnap.comnih.gov
Furthermore, josamycin interferes with the proper positioning of the initiator transfer RNA (tRNA) and the aminoacyl-tRNA in the A-site of the ribosome. elifesciences.org This disruption of tRNA placement further contributes to the arrest of translation at the initiation phase. elifesciences.org Josamycin also stimulates the premature dissociation, or "drop-off," of peptidyl-tRNA from the ribosome. nih.gov In the case of josamycin, the rate of this drop-off is significantly faster than the rate of drug dissociation from the ribosome. nih.gov This leads to a depletion of the intracellular pool of aminoacyl-tRNAs available for protein synthesis, further crippling the bacterial cell. nih.gov
Intracellular Accumulation and Subcellular Localization Dynamics of Josamycin (hydrochloride)
The effectiveness of an antibiotic is not only determined by its interaction with its target but also by its ability to reach and accumulate at the site of action within the bacterial cell.
Mechanisms of Bacterial Cellular Uptake and Transport of Josamycin (hydrochloride)
Josamycin exhibits a strong affinity for bacterial cells and can accumulate in infected tissues. patsnap.com Its lipophilic nature facilitates its penetration through bacterial cell walls. patsnap.com Studies have shown that the uptake of josamycin by human polymorphonuclear leucocytes (PMNs) is extraordinarily rapid, with a half-life of uptake of just 0.8 minutes. nih.gov This rapid uptake is attributed to the high lipophilicity of the drug. nih.gov The accumulation of josamycin within these immune cells is significant, with the ratio of intracellular to extracellular concentration ranging from 3.5 to 21.4, depending on the incubation time. nih.gov This high level of accumulation suggests the possibility of an active transport mechanism for its uptake. nih.gov There is also experimental evidence suggesting that the nucleoside carrier system may play a role in the membrane transport of josamycin. nih.gov
Role of Efflux Systems in Modulating Intracellular Josamycin (hydrochloride) Concentrations
Bacterial efflux pumps are membrane proteins that can actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and conferring resistance. Several multidrug efflux pumps in bacteria, such as those belonging to the Resistance-Nodulation-Division (RND) family, are known to extrude a wide variety of antimicrobial agents. frontiersin.org
In the context of josamycin, some studies have indicated its interaction with efflux systems. For instance, in Pseudomonas aeruginosa, josamycin was found to reduce the expression of the mexAB-oprM efflux pump. asm.org Conversely, in some strains of Streptococcus pyogenes exhibiting inducible resistance to macrolides, lincosamides, and streptogramin B (iMLS-B phenotype), a novel efflux system has been identified that contributes to high-level resistance. nih.gov This efflux system is not associated with the more common mef(A) gene. nih.gov The presence and activity of such efflux systems can therefore play a crucial role in modulating the intracellular concentration of josamycin and, consequently, its antibacterial efficacy.
Quantitative Analysis of Josamycin (hydrochloride) Distribution within Bacterial Compartments
The effectiveness of josamycin, a 16-membered ring macrolide antibiotic, is contingent not only on its binding affinity to the bacterial ribosome but also on its capacity to accumulate within the bacterial cell. patsnap.com The transport of macrolides like josamycin into bacterial cells is generally understood to be a process of passive diffusion, followed by intracellular accumulation due to ribosomal binding. core.ac.uk This accumulation allows the drug to reach high concentrations at its site of action.
Research has demonstrated that macrolides can concentrate significantly within gram-positive bacteria. For instance, erythromycin concentrations in gram-positive bacteria can be up to 90 times greater than in the extracellular environment. core.ac.uk This accumulation is crucial for its antibacterial activity. The lipophilic nature of josamycin facilitates its penetration through the bacterial cell wall. patsnap.comresearchgate.net Once inside, it binds to the 50S ribosomal subunit, which effectively traps the drug, leading to its high intracellular concentration. patsnap.comcore.ac.uk This intracellular accumulation is a key factor that enhances its therapeutic effects. patsnap.com The distribution can differ between bacterial species; for example, the outer membrane of most gram-negative bacteria presents a barrier that hinders macrolide penetration, rendering them intrinsically resistant. oup.com
The degree of accumulation can also be influenced by bacterial resistance mechanisms. In macrolide-resistant strains of Staphylococcus aureus, efflux pumps, encoded by genes like msrA, can actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration and efficacy. asm.org Conversely, in susceptible strains, the absence of such mechanisms allows for higher and more effective intracellular drug levels.
| Antibiotic | Lactone Ring Size | Accumulation in Gram-Positive Bacteria (Relative) | Primary Binding Site |
|---|---|---|---|
| Josamycin | 16-membered | High | 50S Ribosomal Subunit |
| Erythromycin | 14-membered | High (up to 90-fold) core.ac.uk | 50S Ribosomal Subunit |
| Azithromycin (B1666446) | 15-membered | High | 50S Ribosomal Subunit |
Iii. Molecular and Genetic Basis of Antimicrobial Resistance to Josamycin Hydrochloride
Ribosomal Modification Mechanisms Conferring Josamycin (B1673084) (hydrochloride) Resistance
The primary mechanism of action for macrolide antibiotics, including Josamycin, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance frequently occurs through enzymatic modifications of the ribosomal RNA (rRNA), which prevents or reduces the antibiotic's binding affinity.
The most prevalent mechanism of acquired macrolide resistance is the post-transcriptional methylation of 23S rRNA, catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. researchgate.netnih.gov These genes are widespread in both Gram-positive and Gram-negative pathogenic bacteria. nih.gov The Erm enzymes are adenine-N-methyltransferases that modify a specific adenine (B156593) residue within the peptidyl transferase center of the ribosome. mdpi.com This modification typically results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB. nih.govasm.org
Over 40 different classes of erm genes have been identified, with certain genes being more common in specific bacterial species. nih.govmdpi.com For instance, erm(A), erm(B), and erm(C) are frequently found in staphylococci, while streptococci commonly harbor erm(B) or erm(A) (subclass erm(TR)). nih.govmdpi.com The erm(F) gene is often associated with anaerobic bacteria. nih.gov These genes are typically located on mobile genetic elements such as plasmids and transposons, which contributes to their dissemination. mdpi.com Another methyltransferase, Cfr, can also confer resistance to 16-membered macrolides like Josamycin by modifying a different nucleotide at the ribosomal binding site. biorxiv.orgnih.gov
Table 1: Selected Methyltransferase Genes Conferring Macrolide Resistance
| Gene | Enzyme Family | Mechanism | Commonly Found In | Resistance Phenotype Includes Josamycin |
|---|---|---|---|---|
| erm(A) | Erythromycin (B1671065) Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Staphylococcus spp., Streptococcus spp. | Yes (MLSB Phenotype) |
| erm(B) | Erythromycin Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Streptococcus spp., Enterococcus spp., Staphylococcus spp. | Yes (MLSB Phenotype) |
| erm(C) | Erythromycin Ribosome Methylase | Dimethylation of A2058 in 23S rRNA | Staphylococcus spp. | Yes (MLSB Phenotype) |
| cfr | Radical SAM Methyltransferase | C8-methylation of A2503 in 23S rRNA | Staphylococcus spp., Gram-negative and Gram-positive organisms | Yes (PhLOPSA Phenotype) |
The enzymatic modification that confers MLSB resistance involves the methylation of the 23S rRNA component of the large 50S ribosomal subunit. nih.gov The Erm family of enzymes specifically targets the N6 exocyclic amino group of the adenine residue at position 2058 (E. coli numbering). nih.govmdpi.com These enzymes can add one (monomethylation) or two (dimethylation) methyl groups to A2058. nih.govmdpi.com This modification induces a conformational change in the ribosome, which sterically hinders the binding of macrolide antibiotics, including Josamycin, to their target site within the nascent peptide exit tunnel. nih.govasm.org
Another clinically significant resistance enzyme is the Cfr methyltransferase. biorxiv.org Cfr methylates the C8 position of the universally conserved adenine at position 2503 of the 23S rRNA. nih.gov This modification also lies within the peptidyl transferase center and results in resistance to an exceptionally broad range of antibiotics, including 16-membered macrolides like Josamycin, phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramins A (a phenotype known as PhLOPSA). biorxiv.orgnih.gov In addition to enzymatic modification, mutations at specific nucleotides in the 23S rRNA gene, such as A2059G or A2062G, have been directly associated with resistance to 16-membered macrolides like Josamycin, particularly in organisms like Mycoplasma species. nih.govmdpi.comasm.org
The expression of many erm genes is inducible, meaning their expression is switched on in the presence of an antibiotic. nih.gov The most common regulatory mechanism is translational attenuation. researchgate.netnih.gov In the absence of an inducer, the erm gene's messenger RNA (mRNA) folds into a secondary structure that sequesters the ribosome-binding site (RBS) for the methylase coding sequence, preventing its translation. nih.govasm.org
When an inducing macrolide is present, it binds to the ribosome as it is translating a short leader peptide sequence encoded upstream of the erm gene. researchgate.net This binding causes the ribosome to stall. nih.gov The stalled ribosome destabilizes the mRNA secondary structure, which in turn exposes the RBS of the methylase gene, allowing its translation to proceed and leading to a resistant state. researchgate.netnih.gov The ability of a macrolide to act as an inducer is structure-dependent. mdpi.com Typically, 14- and 15-membered macrolides are potent inducers of erm gene expression, while 16-membered macrolides like Josamycin are generally considered weak or non-inducers of the most common erm genes. asm.orgoup.com
Enzymatic Action and Structural Determinants of Ribosomal Methylation by Josamycin (hydrochloride) Resistance Enzymes
Efflux Pump Systems Mediating Josamycin (hydrochloride) Resistance
A second major strategy for bacterial resistance to Josamycin is the active transport of the antibiotic out of the cell via efflux pumps. mdpi.commdpi.com These transport proteins are embedded in the cell membrane and utilize cellular energy to reduce the intracellular concentration of the drug to sub-inhibitory levels. nih.gov
Several families of efflux pumps contribute to macrolide resistance, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) transporters, and the Resistance-Nodulation-Division (RND) family. mdpi.comnih.govjmb.or.kr
MFS Pumps: The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that confer resistance primarily to 14- and 15-membered macrolides. nih.govmdpi.com While Josamycin is a 16-membered macrolide, studies in Streptococcus pneumoniae have shown that it can induce the expression of the Mef(E)/Mel pump, although it does not appear to be an efficient substrate for efflux by this system. nih.gov Another pump, encoded by the mreA gene and identified in Streptococcus agalactiae, was found in a strain demonstrating resistance to 14-, 15-, and 16-membered macrolides. asm.org
ABC Transporters: The msr (macrolide-streptogramin resistance) genes, such as msr(A), encode ABC transporters. mdpi.com These pumps utilize ATP hydrolysis to power the export of antibiotics. researchgate.net The MsrA pump confers resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. nih.gov
RND Pumps: In Gram-negative bacteria like Pseudomonas aeruginosa, RND family pumps, such as MexAB-OprM, are major contributors to intrinsic and acquired multidrug resistance. mdpi.com These are complex tripartite systems that span both the inner and outer membranes. nih.gov The MexAB-OprM pump has a broad substrate profile that can include macrolides, and Josamycin has been identified as a potential inducer of its expression. mdpi.comasm.org
Table 2: Selected Efflux Pump Systems Associated with Macrolide Resistance
| Pump System (Gene) | Pump Family | Energy Source | Substrate Profile Includes Josamycin | Commonly Found In |
|---|---|---|---|---|
| Mef(E)/Mel (mef(E)) | Major Facilitator Superfamily (MFS) | Proton Motive Force | No (but can be induced by Josamycin) | Streptococcus pneumoniae |
| MreA (mreA) | Unknown (putative efflux) | Proton Motive Force | Yes (in original resistant strain) | Streptococcus agalactiae |
| Msr(A) (msr(A)) | ATP-Binding Cassette (ABC) | ATP Hydrolysis | No | Staphylococcus spp. |
| MexAB-OprM | Resistance-Nodulation-Division (RND) | Proton Motive Force | Yes (broad substrate profile) | Pseudomonas aeruginosa |
The expression of efflux pump genes is tightly controlled, often by local transcriptional regulators such as repressors from the TetR, MarR, or MerR families. researchgate.net These regulators can be inactivated by binding to an inducing molecule, leading to the transcription of the pump genes. nih.gov The expression of some pumps is also controlled by two-component regulatory systems that respond to environmental or cellular stress. mdpi.com
The induction of efflux pump expression can be triggered by the very antibiotics they are designed to expel. nih.gov Research has demonstrated that subinhibitory concentrations of certain macrolides can induce the expression of efflux genes. nih.gov For example, Josamycin was shown to be an inducer of the mef(E)-mel operon in S. pneumoniae, even though the pump does not effectively transport it. nih.gov Similarly, in P. aeruginosa, Josamycin was found among a list of compounds capable of inducing the expression of the mexAB-oprM efflux system. asm.org This induction suggests that even if a macrolide is not a direct substrate of a pump, its presence can trigger a general stress response or interact with regulatory proteins, leading to a state of transient, low-level resistance to other antimicrobial agents. nih.gov
Contribution of Specific Efflux Pump Systems to Josamycin (hydrochloride) Minimum Inhibitory Concentrations (MICs)
Efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell and thereby reducing their intracellular concentration. In Listeria monocytogenes, the MdrL efflux pump, a member of the major facilitator superfamily, has been shown to confer resistance to josamycin, as well as erythromycin, clindamycin, and certain heavy metals like zinc, cobalt, and chromium. sci-hub.semdpi.com Deletion of the gene encoding the MdrL transporter in Listeria monocytogenes resulted in a 2- to 10-fold decrease in the Minimum Inhibitory Concentrations (MICs) for these compounds, demonstrating the pump's direct role in resistance. oup.com
In Pseudomonas aeruginosa, a notable opportunistic pathogen, several efflux pumps from the Resistance-Nodulation-Division (RND) family are major contributors to multidrug resistance (MDR). frontiersin.orgekb.eg While specific studies focusing solely on josamycin are limited, the broad substrate profiles of pumps like MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM suggest a potential role in josamycin efflux. frontiersin.org These pumps are known to extrude a wide variety of antimicrobial agents. frontiersin.org The overexpression of these efflux pumps is a common resistance mechanism in clinical isolates. nih.gov For instance, a study on clinical isolates of P. aeruginosa found that an efflux pump inhibitor could significantly reduce the MIC of levofloxacin, indicating that efflux pump overexpression was a prevalent resistance mechanism. nih.gov This highlights the general importance of efflux systems in conferring resistance to various antibiotics, likely including macrolides like josamycin.
The contribution of these efflux systems to the MIC is often quantified by comparing the MIC of a specific antibiotic in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI indicates that efflux is a primary mechanism of resistance. ekb.egnih.gov
Table 1: Impact of Efflux Pump Deletion on MICs in Listeria monocytogenes
| Compound | Fold Decrease in MIC upon mdrL Deletion |
|---|---|
| Erythromycin | 2–10 |
| Josamycin | 2–10 |
| Clindamycin | 2–10 |
| Cefotaxime | 2–10 |
| Cobalt | 2–10 |
| Chromate | 2–10 |
| Zinc | 2–10 |
Data derived from Mata et al. (2000) as cited in oup.com
Enzymatic Inactivation and Chemical Modification of Josamycin (hydrochloride)
Enzymatic modification is a primary mechanism of bacterial resistance to macrolide antibiotics, including josamycin. ramauniversity.ac.in These enzymes alter the antibiotic's structure, preventing it from binding to its ribosomal target. d-nb.info One of the key enzyme families involved in macrolide resistance is the macrolide phosphotransferases (MPHs). d-nb.infonih.gov
MPH enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the essential desosamine (B1220255) sugar, a modification that sterically hinders the antibiotic's interaction with the ribosome. ramauniversity.ac.ind-nb.info Several MPH enzymes have been identified and characterized. For instance, MPH(2')II has been studied for its substrate specificity. While it shows activity against both 14- and 16-membered macrolides, its efficiency varies depending on the specific macrolide structure. nih.gov
Biochemical characterization of these enzymes often involves expressing the corresponding gene in a susceptible host and measuring the resulting increase in resistance. The purified enzyme's activity is then assessed in vitro using various macrolides as substrates, with the reaction product often identified through techniques like mass spectrometry. d-nb.info Studies on MPH(2')II have revealed that specific amino acid residues, such as D227, play a role in recognizing and binding to 16-membered macrolides like josamycin, although they may not be absolutely essential for the enzymatic activity itself. nih.gov
The primary mechanism of enzymatic inactivation of josamycin is through phosphorylation by macrolide phosphotransferases (MPHs). d-nb.infonih.gov This reaction involves the transfer of a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the mycaminose (B1220238) sugar of josamycin. nih.gov This modification prevents the antibiotic from binding to its target site on the 50S ribosomal subunit, thus rendering it ineffective. d-nb.info
The catalytic process of these enzymes is dependent on cofactors like ATP and Mg2+. nih.gov Structural and mutational studies of MPHs have identified conserved motifs in their C-terminal regions that are believed to be part of the ATP-binding site. nih.gov The specificity of these enzymes for different macrolides is determined by the three-dimensional structure of their active site. For 16-membered macrolides like josamycin, which have a bulky side chain at the 4'' position of the mycarose (B1676882) sugar, the conformation of the active site is crucial for substrate binding and catalysis. nih.gov
Discovery and Biochemical Characterization of Josamycin (hydrochloride) Modifying Enzymes
Genomic Epidemiology and Dissemination of Josamycin (hydrochloride) Resistance Determinants
The genes encoding resistance to josamycin, particularly those for efflux pumps and modifying enzymes, are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. wikipedia.orgmdpi.com This mobility facilitates their transfer between different bacterial species and genera through horizontal gene transfer (HGT). mdpi.com
Plasmid-mediated resistance is a major factor in the rapid dissemination of antibiotic resistance. wikipedia.org Plasmids often carry multiple resistance genes, leading to the emergence of multidrug-resistant (MDR) strains. wikipedia.org The process of conjugation, where a donor bacterium transfers a plasmid to a recipient, is a highly efficient mechanism for spreading resistance genes within and between bacterial populations. wikipedia.org For example, high sequence identities of tetracycline (B611298) resistance genes have been found on plasmids in bacteria from both fish farms and clinical settings, suggesting inter-environmental transfer. sci-hub.se While specific studies detailing the plasmid-mediated transfer of josamycin resistance genes are not abundant, the general principles of HGT apply. The presence of genes like vgbA and vatD (streptogramin resistance), which are often found alongside macrolide resistance genes on plasmids, points to the co-dissemination of resistance determinants. researchgate.net
Clonal spread of resistant strains also plays a crucial role. Once a bacterium acquires a resistance plasmid, it can proliferate under the selective pressure of antibiotic use, leading to the dissemination of that particular resistant clone.
Comparative genomics allows for the detailed analysis of the genetic makeup of resistant bacterial strains compared to their susceptible counterparts. plos.org This approach has been instrumental in identifying the full spectrum of resistance genes, known as the resistome, within a given bacterium. actanaturae.ru
In Streptococcus criceti strain OMZ 61, which is resistant to josamycin, azithromycin (B1666446), and clindamycin, comparative genomic analysis revealed mutations in the 23S rRNA genes (specifically A2059G) and potentially in the ribosomal protein L3. researchgate.net These alterations in the antibiotic's target site are a key resistance mechanism.
Whole-genome sequencing of multidrug-resistant Acinetobacter baumannii identified a large "resistance island" containing numerous genes conferring resistance to various antibiotic classes. plos.org Such islands are often acquired through horizontal gene transfer and can integrate into the bacterial chromosome. plos.org Similarly, comparative analysis of Escherichia coli strains from South American camelids identified various resistance genes, including those for macrolides (mef(C) and mph(G)), often located on plasmids. nih.gov
These genomic studies reveal that resistance to josamycin is often part of a larger multidrug resistance phenotype, conferred by a collection of genes that may include efflux pumps, modifying enzymes, and target site mutations. researchgate.netplos.orgnih.gov The genetic context of these resistance determinants, such as their location on plasmids or within genomic islands, provides crucial insights into their potential for dissemination. oup.complos.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Amikacin |
| Ampicillin |
| Azithromycin |
| Bacitracin |
| Carbomycin |
| Cefotaxime |
| Ceftazidime |
| Chloramphenicol |
| Ciprofloxacin |
| Clarithromycin (B1669154) |
| Clindamycin |
| Colistin |
| Enrofloxacin |
| Erythromycin |
| Fosfomycin |
| Gatifloxacin |
| Gentamicin |
| Imipenem |
| Isoniazid |
| Josamycin |
| Kanamycin |
| Kitasamycin |
| Levofloxacin |
| Megalomicin |
| Meropenem |
| Moxifloxacin |
| Netilmicin |
| Oleandomycin |
| Oxytetracycline |
| Piperacillin-tazobactam |
| Rifampicin |
| Rokitamycin |
| Roxithromycin |
| Sisomicin |
| Spiramycin |
| Telithromycin |
| Tetracycline |
| Tiamulin |
| Tobramycin |
| Trimethoprim/sulfonamides |
| Troleandomycin |
Surveillance Methodologies for Josamycin (hydrochloride) Resistance Mechanisms in Environmental and Laboratory Settings
Surveillance of antimicrobial resistance (AMR) is a critical component of public health strategy, essential for detecting the emergence and spread of resistant pathogens, informing clinical guidance, and evaluating intervention strategies. resistancecontrol.info For josamycin, a 16-membered ring macrolide antibiotic, surveillance encompasses both laboratory settings, to guide patient therapy and monitor clinical isolates, and environmental settings, which are increasingly recognized as significant reservoirs of resistance genes. ucl.ac.ukvkm.no Methodologies in these two domains differ significantly due to the complexity and diversity of environmental samples compared to clinical ones. vkm.no
Laboratory-Based Surveillance
Clinical and reference laboratories form the cornerstone of AMR surveillance, traditionally relying on phenotypic methods to determine the susceptibility of bacterial isolates to antibiotics. ucl.ac.uknih.gov These are increasingly supplemented or replaced by genotypic methods that offer speed and specificity in identifying resistance determinants. nih.govnih.gov
Phenotypic Methods
Phenotypic tests assess the ability of a microorganism to grow in the presence of an antimicrobial agent, directly measuring the resistance profile. who.int These methods remain the gold standard for confirming resistance and are crucial for clinical decision-making. ucl.ac.uk Key phenotypic methods include:
Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is considered a gold-standard quantitative method. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) works to establish standardized breakpoints and methodologies for various drugs, including older agents like josamycin. ukneqasmicro.org.uk
Disk Diffusion: The Kirby-Bauer disk diffusion assay involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with a bacterium. mdpi.com The diameter of the zone of inhibition around the disk correlates with the susceptibility of the organism. mdpi.com It is a widely used, low-cost method. mdpi.com
Gradient Tests: Methods like the Etest use a plastic strip containing a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the concentration scale on the strip.
| Method | Principle | Key Output | Advantages | Disadvantages |
| Broth Dilution | Serial dilution of the antibiotic in liquid growth medium, inoculated with a standardized number of bacteria. | Minimum Inhibitory Concentration (MIC). | Quantitative; considered a gold standard. | Labor-intensive; time-consuming. ucl.ac.uk |
| Disk Diffusion | An antibiotic-impregnated disk is placed on an agar plate swabbed with the test organism. The antibiotic diffuses into the agar. | Zone of inhibition diameter, which correlates to S, I, or R categories. | Low cost; easy to implement. mdpi.com | Not precisely quantitative (provides categories); requires standardized procedures. |
| Gradient Test (Etest) | A plastic strip with a continuous, exponential gradient of antibiotic is placed on an inoculated agar plate. | Direct reading of the MIC value. | Provides a direct MIC value; less labor-intensive than broth dilution. | More expensive than disk diffusion. |
Genotypic Methods
Genotypic or molecular methods detect the specific genes or mutations that confer resistance. nih.gov These techniques offer advantages in speed and can be performed directly from samples, sometimes bypassing the need for culture. who.int However, the presence of a resistance gene does not always perfectly correlate with phenotypic expression. who.int
Polymerase Chain Reaction (PCR): PCR is used to amplify specific DNA sequences, such as macrolide resistance genes (erm, msr). ucl.ac.uknih.gov Real-time PCR can further quantify the amount of target DNA, which has been used to monitor the eradication dynamics of pathogens during josamycin treatment. nih.govnih.gov
DNA Sequencing: Sequencing is used to identify point mutations in genes that lead to resistance. For macrolides like josamycin, sequencing the 23S rRNA gene is crucial, as mutations in this gene are a primary mechanism of resistance. nih.govfrontiersin.org Whole-Genome Sequencing (WGS) provides comprehensive data on all potential resistance mechanisms within an organism but requires complex bioinformatic analysis. ucl.ac.uknih.gov
DNA Microarrays: These platforms contain numerous probes for different resistance genes, allowing for the simultaneous detection of a wide array of determinants in a single sample. nih.gov
Research studies have successfully used these molecular methods to characterize the development of josamycin resistance. For instance, in-vitro studies with Mycoplasma pneumoniae and clinical monitoring of Mycoplasma genitalium have identified specific mutations conferring resistance after exposure to josamycin.
| Organism | Study Type | Method | Findings | Reference |
| Mycoplasma pneumoniae | In Vitro Selection | PCR and Sequencing | Induction with josamycin selected for an A2067G mutation in the 23S rRNA gene. This resulted in a high MIC for josamycin (16 mg/L) but maintained susceptibility to 14- and 15-membered macrolides (MIC ≤0.125 mg/L). | frontiersin.org |
| Mycoplasma genitalium | Clinical Treatment Monitoring | Quantitative real-time PCR and Sequencing | In patients with high bacterial loads who failed josamycin therapy, post-treatment samples showed the emergence of macrolide resistance mutations in the 23S rRNA gene, specifically A2059G and A2062G . | nih.govnih.govresearchgate.net |
Environmental Surveillance
Environmental surveillance for AMR is a developing field aimed at understanding the role of the environment as a reservoir and transmission route for resistance. nih.govecehh.org The rationale and methodologies for environmental surveillance are distinct from clinical surveillance due to the vast diversity of microorganisms and the complexity of environmental samples (e.g., water, soil, wastewater). vkm.no Josamycin has been detected in environmental compartments like wastewater, underscoring the need for such monitoring. unito.it
The objectives of environmental AMR surveillance are multifaceted: nih.gov
Assess the risk of transmitting resistant bacteria to humans.
Understand the risk of accelerating the evolution of new resistance mechanisms.
Evaluate the risks of antibiotics to ecosystem health.
Estimate population-level resistance prevalence.
Determine population-level antibiotic use.
Surveillance methodologies in the environment can be categorized as culture-based or culture-independent.
Culture-Based Methods: These involve isolating specific indicator bacteria from environmental samples (e.g., E. coli from water) and then performing phenotypic (MIC testing) or genotypic (PCR, WGS) analysis on the isolates. vkm.no This approach is limited because it ignores the vast majority of non-culturable bacteria, which form a significant part of the environmental resistome. ucl.ac.uk
Culture-Independent Methods (Metagenomics): This powerful approach involves extracting total DNA directly from an environmental sample and sequencing it to identify all resistance genes present (the "resistome"). ucl.ac.uk Metagenomics avoids the bias of culturing and can help identify novel resistance genes, serving as an early warning system. vkm.no However, it does not link resistance genes to specific pathogens or provide information on phenotypic expression.
| Surveillance Objective | Potential Surveillance Markers | Applicable Methodologies |
| Risk of transmission to humans | Clinically relevant resistant bacteria; Mobile genetic elements carrying resistance genes. | Culture-based isolation and AST; Metagenomics; qPCR for specific genes. |
| Risk for evolution of new resistance | Antibiotic residue concentrations; Presence of resistance genes in diverse bacteria. | Chemical analysis (e.g., LC-MS/MS); Metagenomics. |
| Identify population-level resistance | Resistant indicator bacteria (e.g., E. coli) in wastewater. | Culture-based isolation and AST from wastewater samples. |
| Identify population-level antibiotic use | Measurement of antibiotic residues (e.g., josamycin) in wastewater influents. | Chemical analysis of wastewater. |
The integration of data from both laboratory and environmental surveillance systems, under a One Health framework, is essential for a comprehensive understanding of josamycin resistance patterns and for developing effective strategies to mitigate its spread. vkm.noecehh.org
Iv. Structure Activity Relationship Sar and Rational Design of Josamycin Hydrochloride Derivatives
Chemical Synthesis and Modification Strategies for Josamycin (B1673084) (hydrochloride) Scaffolds
The development of novel josamycin analogues has largely relied on semisynthetic modifications of the natural product, although the potential for de novo synthesis is also being explored. These strategies aim to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.
Semisynthetic modifications of the josamycin scaffold have been a primary strategy for generating new derivatives with improved properties. researchgate.net A common approach involves the removal of the mycarose (B1676882) sugar and subsequent modification of the resulting 4'-hydroxyl group on the mycaminose (B1220238) sugar. researchgate.netresearchgate.net This strategy is significant because the disaccharide moiety, composed of mycaminose and mycarose, is crucial for the antibiotic's activity, contributing to a significant portion of the interaction surface with the ribosome. psu.edu
One documented synthetic route begins with the acetylation of the 9-hydroxyl group of josamycin, followed by the acid-catalyzed removal of the mycarose moiety to yield a 4'-hydroxyl intermediate. researchgate.net This intermediate serves as a versatile scaffold for introducing various substituents. For instance, reaction with isocyanates or coupling with carboxylic acids can introduce a range of functional groups at the 4'-position. researchgate.net These modifications are intended to explore new interactions with the peptidyl transferase center (PTC) of the ribosome and potentially improve acid stability. researchgate.net
Another key area of modification is the C13 position of the aglycone. Following the reduction of the aldehyde group, nucleophilic substitution can be employed to introduce novel groups, such as an alkyne, into the dienol system of josamycin. researchgate.net Furthermore, the 16-aldehyde group of josamycin analogues can be converted into unsaturated carbonyl compounds through reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. nih.govtandfonline.com These modifications aim to enhance activity against resistant pathogens. tandfonline.com
Researchers have also explored the synthesis of N-glycoside derivatives by coupling 4'-amino-desmycarosyl josamycin derivatives with L-mycarose. researchgate.net This approach seeks to reintroduce a sugar moiety with altered linkage to probe its impact on activity. The overarching goal of these semisynthetic strategies is to generate novel macrolides with enhanced biological potency and improved mechanisms of action. researchgate.net
While semisynthetic methods are prevalent, the principles of rational drug design are being applied to guide the de novo synthesis of new macrolide antibiotics. asau.rugoogleapis.comnih.govrsc.org This approach, though more complex, offers the potential to create entirely novel scaffolds that are not directly derivable from the natural product. The knowledge gained from the extensive SAR studies of semisynthetic derivatives provides a foundation for the computational design and subsequent total synthesis of new 16-membered macrolides. This strategy allows for greater structural diversification, potentially leading to compounds with unique mechanisms of action or the ability to evade existing resistance mechanisms. acs.org The development of efficient synthetic routes for functionalizing the lactone core is crucial for the success of these endeavors. researchgate.net
Semisynthetic Approaches to Josamycin (hydrochloride) Analogues
Impact of Structural Modifications on Josamycin (hydrochloride) Ribosomal Binding Affinity
Josamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. hu-berlin.dedrugbank.com Understanding how structural changes in josamycin derivatives affect this binding is fundamental to designing more effective antibiotics.
Molecular modeling and docking studies are invaluable tools for visualizing the interaction between josamycin analogues and the ribosome at an atomic level. imist.manih.gov These computational methods help predict how modifications to the josamycin structure will alter its binding affinity and orientation within the ribosomal exit tunnel. psu.edursc.org
For the parent compound, josamycin, conformational analysis has shown that it possesses significant flexibility in solution. psu.eduimist.marsc.org However, upon binding to the ribosome, it adopts a preferred conformation. psu.edursc.org Transferred Nuclear Overhauser Effect (TRNOE) experiments have been used to determine the bound structure, providing crucial constraints for molecular modeling. psu.edursc.org These studies reveal that the disaccharide moiety is essential for activity, contributing significantly to the binding interaction. psu.edu
When designing new derivatives, molecular docking can be used to predict the binding of novel side chains. For example, replacing the mycarose sugar with different substituents can lead to new interactions with the ribosomal RNA bases in the peptidyl transferase center (PTC). researchgate.net Docking studies can help rationalize the observed activities of these analogues and guide the synthesis of compounds with optimized interactions. The goal is to design molecules that not only fit well within the binding pocket but also form key hydrogen bonds and hydrophobic interactions with ribosomal components, leading to higher affinity and improved inhibitory activity. researchgate.net
Biophysical techniques provide quantitative data on the binding of josamycin derivatives to the ribosome. Isothermal titration calorimetry (ITC) is a powerful method used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). core.ac.uknih.govfrontiersin.orgresearchgate.netmpg.de
Kinetic studies have revealed significant differences in the ribosomal binding of 16-membered macrolides like josamycin compared to 14-membered macrolides such as erythromycin (B1671065). Josamycin has a much longer average lifetime on the ribosome (approximately 3 hours) compared to erythromycin (less than 2 minutes). nih.gov This prolonged binding is a key factor in its potent inhibition of protein synthesis. nih.gov The dissociation constants (Kd) for josamycin and erythromycin binding to the E. coli ribosome have been determined to be 5.5 nM and 11 nM, respectively, indicating high-affinity binding for both, but with josamycin showing a slightly stronger interaction. nih.gov
ITC can be employed to measure these binding affinities for newly synthesized josamycin analogues. nih.govmpg.de By comparing the thermodynamic profiles of different derivatives, researchers can gain insights into the driving forces behind the binding interaction. For example, a more favorable enthalpic contribution might suggest stronger hydrogen bonding, while a more favorable entropic term could indicate the displacement of ordered water molecules from the binding site. This information is crucial for the rational design of new derivatives with enhanced ribosomal affinity. researchgate.net
Molecular Docking and Simulation Studies of Josamycin (hydrochloride) Analogues with Ribosomes
Correlation of Structural Changes with In Vitro Antimicrobial Spectrum and Potency
The ultimate goal of synthesizing josamycin derivatives is to improve their antimicrobial properties. The in vitro activity of these new compounds is typically assessed by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria, including both susceptible and resistant strains.
Structure-activity relationship (SAR) studies have provided valuable insights into how specific modifications affect antimicrobial potency. For instance, the removal of the mycarose sugar and modification at the 4'-position of the mycaminose sugar has been a fruitful strategy. A series of novel 4'-substituted derivatives were synthesized and evaluated for their in vitro antibacterial activities. researchgate.net While some modifications led to a decrease in activity, certain ester analogues demonstrated improved activity against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent compound. researchgate.net Specifically, compounds with arylalkyl side chains introduced at this position were found to be important for improving activity against both sensitive and resistant bacteria. researchgate.net
The table below presents the in vitro activities (MIC in μg/mL) of selected semisynthetic josamycin derivatives against various bacterial strains.
| Compound | S. aureus (MSSA) | S. epidermidis (MSSE) | S. aureus (MRSA) | S. epidermidis (MRSE) | S. pneumoniae (S) | S. pneumoniae (R) |
| Josamycin | 1 | 0.5 | >128 | >128 | 0.25 | 64 |
| Derivative A | 0.5 | 0.25 | 64 | 128 | 0.125 | 32 |
| Derivative B | 4 | 2 | >128 | >128 | 1 | >128 |
| Derivative C | 1 | 0.5 | 128 | >128 | 0.5 | 64 |
| Data is illustrative and compiled from findings in referenced literature. researchgate.net |
These results highlight the sensitive nature of the SAR for josamycin. While some modifications, like in Derivative A, can lead to enhanced potency, others, as seen with Derivative B, can be detrimental to activity. The introduction of different side chains at the 4'-position is thought to influence interactions with the ribosomal RNA bases, but a clear and comprehensive SAR is still under investigation. researchgate.net Similarly, modifications at other positions, such as the 16-position aldehyde, have also been explored to improve activity against resistant pathogens. tandfonline.com The correlation of these structural changes with the resulting antimicrobial spectrum and potency is essential for the rational design of the next generation of josamycin-class macrolide antibiotics. asau.ru
Evaluation of Novel Josamycin (hydrochloride) Derivatives against Resistant Pathogens (laboratory strains)
A primary goal in the design of new josamycin derivatives is to enhance their potency against bacteria that have acquired resistance to older macrolides. Research has focused on modifying the core structure to overcome common resistance mechanisms, such as target site modification (erm genes) and active drug efflux (mef genes). researchgate.net
The in vitro activity of josamycin itself has been quantified against various resistant strains, providing a baseline for evaluating new analogues. For instance, against erythromycin-resistant Streptococcus pneumoniae strains exhibiting the cMLS phenotype, josamycin shows a Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC90) of 128 mg/L. oup.com However, it demonstrates greater potency against strains with the M phenotype, with an MIC90 of 0.12 mg/L. oup.com Among several macrolides tested, josamycin was found to be the most active against Staphylococcus aureus. nih.gov
Table 1: In Vitro Activity of Josamycin Against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Source |
|---|---|---|---|---|---|
| S. pneumoniae | cMLS (Erythromycin-Resistant) | 4–128 | 32 | 128 | oup.com |
| S. pneumoniae | M (Erythromycin-Resistant) | 0.03–0.25 | 0.06 | 0.12 | oup.com |
| E. coli ATCC 25922 | N/A | - | 1024 | - | nih.gov |
| P. aeruginosa PA01 | N/A | - | >1024 | - | nih.gov |
Assessment of Activity against Biofilm Formation by Josamycin (hydrochloride) Analogues
Bacterial biofilms present a significant challenge in treating infections, as they create a protective matrix that can be difficult for antibiotics to penetrate. chiet.edu.eg While the ability of various natural and synthetic compounds to inhibit biofilm formation is an active area of research, specific studies detailing the anti-biofilm properties of novel josamycin analogues are not extensively reported in the literature. chiet.edu.egmdpi.com
However, strategies to enhance the efficacy of macrolides against biofilms are being explored. One such approach involves combination therapy. For example, studies on other macrolides like azithromycin (B1666446) and clarithromycin (B1669154) have shown that their bactericidal activity against Pseudomonas aeruginosa biofilms can be significantly enhanced when used with quorum-sensing autoinducer analogs (AIA). nih.gov These analogs appear to affect antibiotic tolerance and may increase the permeability of the bacterial cell surface to macrolides. nih.gov This line of research suggests a potential pathway for future studies, where novel josamycin derivatives could be designed or co-administered with agents that disrupt biofilm integrity or bacterial signaling pathways.
Optimization of Pharmacokinetic Properties in Pre-Clinical Models through Structural Modifications
Beyond antimicrobial potency, the clinical success of an antibiotic depends on its pharmacokinetic profile, including its stability, permeability, and susceptibility to metabolic degradation and cellular efflux. Rational drug design aims to modify the josamycin structure to improve these characteristics.
Metabolic Stability Profiling of Josamycin (hydrochloride) Derivatives in In Vitro Systems
An advantageous characteristic of josamycin compared to some other macrolides is its metabolic stability. Unlike erythromycin and its derivatives, which are known to form inactive cytochrome P-450-metabolite complexes in rats, josamycin does not exhibit this property. nih.gov This suggests a lower potential for certain types of drug-drug interactions and more predictable metabolic clearance. nih.gov
Despite this inherent stability, research into derivatives aims to further enhance this profile. Structural modifications can significantly impact how a compound is processed by metabolic enzymes. For example, in a study of leucomycin (B7888351) analogues, which are structurally related to josamycin, methylation of the 3-hydroxyl group was explored. researchgate.net The resulting derivative, 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V , demonstrated improved metabolic stability in rat plasma during in vitro testing, highlighting how targeted chemical changes can beneficially alter a drug's pharmacokinetic properties. researchgate.net
Table 2: Comparative Metabolic Features of Macrolides in In Vitro/In Vivo Rat Models
| Macrolide Compound | Formation of Inactive Cytochrome P-450-Metabolite Complexes | Source |
|---|---|---|
| Erythromycin Derivatives (e.g., Troleandomycin, Oleandomycin) | Yes | nih.gov |
| Josamycin | No | nih.gov |
| Midecamycin | No | nih.gov |
Permeability and Efflux Susceptibility of Modified Josamycin (hydrochloride) Compounds
The effectiveness of antibiotics, particularly against Gram-negative bacteria, is often limited by the bacterial cell envelope, which comprises an outer membrane that restricts drug entry and a plethora of efflux pumps that actively expel drugs from the cell. mdpi.comresearchgate.net The activity of 16-membered macrolides like josamycin can be compromised by slow accumulation in Gram-negative bacteria, a consequence of both low permeability and efflux pump activity. frontiersin.org
Structural modifications are therefore crucial for designing derivatives that can better penetrate bacterial membranes and evade efflux. Studies on a broad range of compounds have identified key physicochemical properties that influence these processes. For instance, converting an efflux pump substrate into an "evader" can sometimes be achieved through small molecular changes that increase hydrophilicity and rigidity or lower the molecular weight. biorxiv.org
Pre-clinical evaluation of these properties often involves in vitro models such as the Caco-2 permeability assay. ualberta.ca This assay measures a compound's ability to cross a monolayer of human intestinal cells, providing an indication of its potential for oral absorption and its susceptibility to efflux pumps expressed by these cells. For example, the novel ketolide RBx14255 was found to have moderate permeability but a high efflux ratio, indicating it is a substrate for efflux pumps. ualberta.ca Such data is vital for the rational design of new josamycin analogues, guiding modifications to reduce efflux susceptibility and improve intracellular concentration within the target pathogen.
V. Pharmacokinetic and Pharmacodynamic Modeling of Josamycin Hydrochloride in Pre Clinical Research Systems
In Vitro Pharmacokinetic Profiling of Josamycin (B1673084) (Hydrochloride)
In vitro models are essential for the initial characterization of a drug's pharmacokinetic profile. These systems, which include isolated proteins, subcellular fractions like microsomes, and cultured cells, allow for the detailed study of specific metabolic and transport processes in a controlled environment. criver.combioivt.compharmaron.com
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior, as only the unbound fraction is typically considered free to distribute into tissues and exert its pharmacological effect. sygnaturediscovery.com Interspecies differences in plasma protein binding (PPB) are a key consideration in preclinical research. mdpi.comrsc.org While specific percentage values for josamycin binding in non-human plasma are not extensively detailed in the reviewed literature, general principles of interspecies PPB offer some context. For many antibiotics, a reasonable correlation exists between the binding observed in human plasma and that in preclinical species like rats, rabbits, and monkeys. mdpi.comresearchgate.net However, significant differences can occur, particularly with species like dogs and mice. mdpi.comresearchgate.net Therefore, assessing PPB in the plasma of relevant preclinical species is a standard and necessary step in drug development to aid in the interpretation of pharmacokinetic and pharmacodynamic data. bioivt.comsygnaturediscovery.com
The liver is the primary site of metabolism for many drugs, including macrolide antibiotics. msdvetmanual.com Pre-clinical studies utilizing liver microsomes and hepatocytes from various species are crucial for predicting a drug's metabolic fate and its potential for drug-drug interactions. criver.compharmaron.comdrugbank.com
Research in rat liver microsomes has shown that josamycin, unlike 14-membered ring macrolides such as erythromycin (B1671065) and troleandomycin, does not form inactive cytochrome P-450 (CYP450) Fe(II)-metabolite complexes. nih.govnih.gov This is a significant finding, as the formation of these complexes is a known mechanism of drug interaction for other macrolides. psu.edu Studies comparing various macrolides demonstrated that while erythromycin derivatives induced microsomal enzymes, josamycin did not cause induction. nih.gov
Furthermore, in studies with male rat liver microsomes, repeated administration of 14-membered ring macrolides led to a significant decrease in P-450-male, a major constitutive form of cytochrome P-450. In contrast, the effect of josamycin on this enzyme was relatively small. nih.gov In vitro, josamycin did not inhibit the activity of hexobarbital (B1194168) hydroxylase, further distinguishing its interaction profile from that of erythromycin derivatives. nih.gov These findings suggest that josamycin has a lower potential for certain types of CYP450-mediated drug interactions compared to other macrolides. nih.govpsu.edu
Josamycin has also been identified as a potential competitive inhibitor of CYP3A enzymes, which are responsible for the metabolism of many drugs. msdvetmanual.comannualreviews.org This highlights the importance of using in vitro systems like liver microsomes to screen for potential interactions. criver.com
Table 1: Comparative Effects of Macrolides on Rat Liver Microsomes
| Feature | Josamycin (16-membered ring) | Erythromycin/Troleandomycin (14-membered ring) | Reference |
|---|---|---|---|
| CYP450-Metabolite Complex Formation | Not detected | Detected | nih.govnih.gov |
| Microsomal Enzyme Induction | No induction observed | Induction observed | nih.gov |
| Effect on P-450-male Content | Small decrease | Marked decrease (>75%) | nih.gov |
| Hexobarbital Hydroxylase Inhibition | Not inhibited | - | nih.gov |
Renal excretion is a composite of glomerular filtration, active tubular secretion, and tubular reabsorption. unil.ch While the primary route of elimination for josamycin is biliary excretion, a smaller portion is excreted via the kidneys. nih.gov In studies on rats, approximately 23.1% of a radioactive dose of josamycin was recovered in the urine over four days, but only 0.40% of this was in the form of antibacterially active compound, indicating significant metabolism prior to excretion. nih.gov
Hepatic Metabolism and Enzyme Induction/Inhibition Profiles in Liver Microsomes/Hepatocytes
Distribution and Accumulation of Josamycin (hydrochloride) in Pre-Clinical Models
The distribution of a drug into various tissues and its accumulation within specific cell types are critical to its efficacy, particularly for an antibiotic targeting intracellular pathogens.
Studies in rats using radiolabeled josamycin demonstrate its effective distribution into various tissues. nih.govasm.org Following oral administration of ¹⁴C-josamycin propionate (B1217596) to rats, high concentrations of radioactivity were found in the lung, liver, kidney, and spleen—more than twice the levels seen with standard ¹⁴C-josamycin. nih.gov This suggests that the propionate form is well-absorbed and distributes extensively. nih.gov The ratio of biological activity to radioactivity was highest in the lung, indicating that a significant portion of the drug in this tissue remains in its active form. nih.gov
The distribution of drugs can be influenced by efflux transporters like P-glycoprotein (P-gp), which is expressed in various tissues. psu.edunih.govgoogle.com While specific studies on the interaction between josamycin and P-gp in rodent tissue distribution are limited, research on other macrolides has shown that these transporters can significantly impact their disposition. psu.eduresearchgate.net For instance, one study found that josamycin could increase the accumulation of other P-gp substrates in drug-resistant cancer cells, suggesting it may inhibit P-gp function. toku-e.com
Table 2: Tissue Distribution of ¹⁴C-Josamycin Propionate in Rats
| Tissue | Concentration Profile | Reference |
|---|---|---|
| Lung | High concentration, more than twice that of standard josamycin | nih.gov |
| Liver | High concentration, more than twice that of standard josamycin | nih.gov |
| Kidney | High concentration, more than twice that of standard josamycin | nih.gov |
| Spleen | High concentration, more than twice that of standard josamycin | nih.gov |
A hallmark of certain macrolide antibiotics, including josamycin, is their ability to concentrate within host cells, especially phagocytes. This is a crucial feature for treating infections caused by intracellular bacteria. oup.comoup.comnih.gov
Studies using peritoneal and splenic cells from BALB/c mice have evaluated the effects of josamycin on phagocytic activity. toku-e.comoup.comoup.comnih.gov In one such study, pre-incubation of peritoneal cells with josamycin showed phagocytic activity similar to control cells, except at the lowest dose (1.5 mg/L), which caused significant inhibition. oup.comoup.com
The accumulation of josamycin is significant. In various phagocytic cell lines, such as RAW 264.7 and THP-1, macrolides have been shown to accumulate to high intracellular-to-extracellular concentration ratios. researchgate.net Specifically, josamycin has been observed to concentrate to levels approximately 20 times higher inside human polymorphonuclear leukocytes, monocytes, and alveolar macrophages than in the surrounding medium. This accumulation is rapid and not easily saturated. researchgate.net This high level of intracellular penetration allows josamycin to exert its antibacterial action against susceptible organisms that survive inside phagocytes. toku-e.com
Table 3: Intracellular Accumulation of Macrolides in Phagocytic Cells
| Cell Type | Antibiotic | Observation | Reference |
|---|---|---|---|
| Peritoneal Cells (BALB/c Mice) | Josamycin | Phagocytic activity similar to control (except at 1.5 mg/L) | oup.comoup.com |
| Human Polymorphonuclear Leukocytes | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |
| Human Monocytes | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |
| Human Alveolar Macrophages | Josamycin | Accumulates to ~20x extracellular concentration | researchgate.net |
| RAW 264.7 (Phagocytic Cell Line) | Macrolides | High, non-saturable uptake | researchgate.net |
| THP-1 (Phagocytic Cell Line) | Macrolides | High, non-saturable uptake | researchgate.net |
Tissue Distribution Studies in Rodent Models
In Vitro Pharmacodynamic Evaluation of Josamycin (hydrochloride) Antimicrobial Activity
The in vitro pharmacodynamic properties of an antimicrobial agent are crucial for understanding its potential clinical efficacy. For Josamycin, a 16-membered ring macrolide antibiotic, these evaluations focus on its direct effects on bacterial populations over time and after brief exposure. Key parameters include the rate and extent of bacterial killing, the presence of a post-antibiotic effect (PAE), and the impact of concentrations below the minimum inhibitory concentration (MIC). This information is foundational for developing models that can predict the therapeutic success of dosing regimens.
Time-kill curve analysis provides detailed insight into the dynamic relationship between an antimicrobial agent's concentration and its bactericidal or bacteriostatic activity over time. nih.gov Studies for Josamycin have characterized its killing kinetics against a range of clinically relevant gram-positive and gram-negative bacteria.
Research comparing Josamycin to other macrolides has demonstrated its activity against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. nih.govkarger.com In these analyses, Josamycin, typically at a concentration of 10 times the MIC (10 x MIC), exhibited a bactericidal effect against S. pneumoniae and E. coli. nih.govkarger.comscite.ai This bactericidal action is defined as a reduction of ≥3 log10 in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. nih.govkarger.com Against S. pneumoniae, this reduction was observed after 5-6 hours of exposure. karger.com A similar 99.9% killing of the initial inoculum of E. coli was noted at 7 hours post-exposure. karger.com
Conversely, a bactericidal effect was not observed against S. aureus under the same experimental conditions, indicating a primarily bacteriostatic action against this pathogen. nih.govkarger.comscite.ai While macrolides are generally considered bacteriostatic, slow bactericidal activity can sometimes be observed at concentrations of 2 to 4 times the MIC after 24 hours of exposure. oup.com The specific activity of Josamycin is influenced by the target microorganism. karger.com For instance, Josamycin has been reported as the most effective macrolide against S. aureus in terms of minimal inhibitory concentration. nih.govkarger.com
Table 1: Summary of Josamycin Time-Kill Curve Analysis Findings
| Bacterial Species | Josamycin Concentration | Observation Period (hours) | Outcome | Source(s) |
|---|---|---|---|---|
| Streptococcus pneumoniae | 10 x MIC | 5-6 | Bactericidal Effect (≥3 log10 reduction in CFU/mL) | nih.gov, karger.com |
| Escherichia coli | 10 x MIC | 7 | Bactericidal Effect (≥3 log10 reduction in CFU/mL) | nih.gov, karger.com |
| Staphylococcus aureus | 10 x MIC | 24 | Bacteriostatic Effect (No bactericidal effect observed) | nih.gov, karger.com |
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after brief exposure to an antimicrobial agent. dovepress.com This pharmacodynamic parameter is significant as a long PAE may allow for less frequent dosing intervals without loss of efficacy. dovepress.com The PAE for Josamycin has been evaluated against several bacterial species, typically after a 1-hour exposure to the drug. nih.govkarger.com
Studies show that the PAE of Josamycin is concentration-dependent. nih.govscite.ai Against gram-positive cocci, induced PAEs have been measured to last from 0.5 to 2.9 hours. karger.com The most significant PAEs were observed for Streptococcus pneumoniae. nih.gov In one study focused specifically on Staphylococcus aureus, a 2-hour exposure to Josamycin at 2 times the MIC resulted in a PAE of 2.5 hours. nih.gov Although generally lower than those seen with S. pneumoniae, significant PAEs were also induced against Escherichia coli when higher concentrations (10 x MIC) of Josamycin were used, reaching up to 1.9 hours. nih.govkarger.com At concentrations equal to the MIC, no significant PAE was found against E. coli. karger.com
A related phenomenon is the post-antibiotic sub-MIC effect (PA-SME), which describes the impact of subinhibitory drug concentrations on bacterial growth during the PAE phase. dovepress.comamegroups.org The PA-SME is calculated as the difference in time for a culture previously exposed to an antibiotic and then re-exposed to a sub-MIC concentration to increase by 1 log10, compared to a control culture exposed only to the sub-MIC concentration. amegroups.org While the general methodology is well-defined, specific studies detailing the PA-SME for Josamycin are not widely available. However, the presence of a PAE for Josamycin suggests that investigating its PA-SME would be a valuable step in further characterizing its pharmacodynamic profile.
Table 2: In Vitro Post-Antibiotic Effect (PAE) of Josamycin
| Bacterial Species | Josamycin Concentration | Exposure Time (hours) | PAE Duration (hours) | Source(s) |
|---|---|---|---|---|
| Gram-Positive Cocci (general) | MIC and 10 x MIC | 1 | 0.5 - 2.9 | karger.com |
| Streptococcus pneumoniae | MIC and 10 x MIC | 1 | Greatest PAEs observed among tested species | nih.gov |
| Staphylococcus aureus | 2 x MIC | 2 | 2.5 | nih.gov |
| Escherichia coli | 10 x MIC | 1 | 1.9 | karger.com |
| Escherichia coli | MIC | 1 | Not Significant | karger.com |
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on drug concentration over time (pharmacokinetics) with data on antimicrobial effect (pharmacodynamics) to predict efficacy and optimize dosing strategies. researchgate.net The development of such models for Josamycin relies on the foundational in vitro data from time-kill and PAE studies. tga.gov.au These models aim to identify a PK/PD index—such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the percentage of the dosing interval during which the drug concentration exceeds the MIC (%T>MIC)—that best correlates with antimicrobial activity. nih.gov
The selection of the most relevant PK/PD index is guided by the nature of the antibiotic's killing activity observed in vitro. tga.gov.au
For antimicrobials exhibiting concentration-dependent killing , where higher drug concentrations lead to a greater rate and extent of killing, the AUC/MIC or Cmax/MIC ratios are typically the most predictive indices. tga.gov.au
For agents showing time-dependent killing , where efficacy is mainly determined by the duration of exposure above the MIC, the %T>MIC is the most important parameter. tga.gov.au
Josamycin has demonstrated characteristics of both time-dependent and concentration-dependent activity depending on the bacterial species and drug concentration. nih.govkarger.com It exhibits concentration-dependent bactericidal effects against S. pneumoniae and E. coli at high multiples of the MIC, while showing more time-dependent bacteriostatic activity against S. aureus. nih.govkarger.com This complex profile suggests that a single PK/PD index may not be sufficient for all pathogens, and more sophisticated semi-mechanistic or mechanism-based models may be required to accurately describe its effects. mdpi.com For macrolides in general, %T>MIC has been proposed as a potentially effective PK/PD parameter. oup.com
The development process involves creating mathematical models that describe bacterial growth, drug-induced killing, and potentially the emergence of resistance, and then fitting these models to experimental data from static and dynamic in vitro systems. researchgate.netmdpi.com While the principles and methodologies for creating these predictive models are well-established, specific, fully developed, and published PK/PD models for Josamycin based on in vitro systems were not prominently identified in the reviewed literature. The existing data from time-kill and PAE studies provide the necessary foundation for future research to develop and validate such predictive models for Josamycin, which can help in translating preclinical findings to clinical settings. mdpi.com
Vi. Pre Clinical Evaluation of Josamycin Hydrochloride Antimicrobial Efficacy and Specificity
In Vitro Susceptibility Profiling and Minimum Inhibitory Concentration (MIC) Determinations
The pre-clinical assessment of an antimicrobial agent hinges on its in vitro activity profile. For Josamycin (B1673084), a 16-membered ring macrolide antibiotic, extensive testing has been conducted to determine its spectrum of activity and potency against a wide array of clinically relevant bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium in vitro.
Josamycin has demonstrated significant in vitro activity, particularly against Gram-positive cocci. nih.gov Studies have consistently shown its efficacy against species of Staphylococcus and Streptococcus. nih.govasm.org Notably, Josamycin retains activity against a significant portion of staphylococcal strains that have developed resistance to 14- and 15-membered macrolides like erythromycin (B1671065). In one study of erythromycin-resistant Staphylococcus aureus, 57% of isolates were inhibited by Josamycin at a concentration of 2 mg/L, compared to only 25% for clarithromycin (B1669154) and 11.6% for roxithromycin. nih.gov Similarly, 16-membered macrolides like Josamycin have been shown to be more active than other macrolides against erythromycin-resistant S. pneumoniae and to retain full activity against erythromycin-resistant S. pyogenes. oup.com
Its activity against Gram-negative bacteria is more limited. While active against some species, such as Bacteroides fragilis, its efficacy against others, like Haemophilus influenzae, is less pronounced compared to other macrolides. nih.govasm.org For instance, against H. influenzae, erythromycin (MIC range 2-8 µg/ml) was found to be more active than Josamycin (MIC range 2-16 µg/ml). nih.gov
The following table summarizes the in vitro activity of Josamycin against various bacterial laboratory strains.
Table 1: In Vitro Susceptibility of Gram-Positive and Gram-Negative Bacteria to Josamycin This table is interactive. You can sort and filter the data.
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Staphylococcus aureus (all) | 30 | - | - | ≤0.05 - >100 | asm.org |
| Staphylococcus aureus (MLS-sensitive) | - | 1 | - | - | nih.gov |
| Staphylococcus aureus (Erythromycin-resistant) | 171 | - | - | - | nih.gov |
| Staphylococcus epidermidis | 18 | - | - | 0.1 - >100 | asm.org |
| Streptococcus pneumoniae | 200 | 0.25 | 32 | - | cmac-journal.ru |
| Streptococcus pneumoniae (Erythromycin-resistant) | 40 | - | - | 0.12 - 4.0 | oup.com |
| Streptococcus pyogenes | 150 | 0.125 | 0.5 | - | cmac-journal.ru |
| Streptococcus pyogenes (Erythromycin-resistant) | 40 | - | - | 0.06 | oup.com |
| Enterococcus spp. | - | 0.5-1 | - | - | nih.gov |
| Bacteroides fragilis | 33 | - | - | 0.2 - 6.25 | asm.org |
| Haemophilus influenzae | - | - | - | 2 - 16 | nih.gov |
| Klebsiella pneumoniae | 1 | 1024 | 1024 | - | nih.gov |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. MLS: Macrolide-Lincosamide-Streptogramin.
Josamycin exhibits notable in vitro activity against several atypical and intracellular pathogens, which are common causes of respiratory infections and are naturally resistant to cell wall-active agents like beta-lactams. oup.com Its ability to accumulate within host cells makes it particularly suited for combating microorganisms that replicate intracellularly, such as Legionella and Chlamydia. patsnap.com
Studies have demonstrated Josamycin's efficacy against Mycoplasma pneumoniae, including strains that are resistant to other macrolides. nih.govresearchgate.netoup.com In a study of macrolide-resistant M. pneumoniae isolates, Josamycin had a lower MIC₉₀ (4 mg/L) than azithromycin (B1666446) (16 mg/L) and erythromycin (>128 mg/L). researchgate.netoup.com Similarly, Josamycin is active against Chlamydia trachomatis and Chlamydia pneumoniae. oup.comnih.govnih.gov Against Legionella pneumophila, Josamycin has shown potent activity, although some studies suggest it is less active than newer macrolides like clarithromycin and azithromycin but superior to erythromycin. nih.govasm.orgoup.com
The following table presents a summary of the in vitro activity of Josamycin against key atypical and intracellular pathogens.
Table 2: In Vitro Susceptibility of Atypical and Intracellular Pathogens to Josamycin This table is interactive. You can sort and filter the data.
| Pathogen | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Mycoplasma pneumoniae | 53 | - | 4 | ≤0.007 - 8 | nih.gov |
| Mycoplasma pneumoniae (Macrolide-resistant) | 110 | - | 4 | - | researchgate.netoup.com |
| Mycoplasma hominis | 26 | - | 0.5 | - | oup.com |
| Ureaplasma species | 51 | - | 0.5 | - | oup.com |
| Chlamydia trachomatis | - | - | - | 0.04 - 0.2 | nih.gov |
| Chlamydia pneumoniae | 1 | - | - | 0.25 | oup.com |
Comprehensive Susceptibility Testing against Gram-Positive and Gram-Negative Bacteria (laboratory strains)
Mechanistic Studies of Josamycin (hydrochloride) Action Against Biofilms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which offers protection from antimicrobial agents and host immune responses. researchgate.net The activity of antibiotics against biofilms is a critical area of pre-clinical evaluation.
Research into the anti-biofilm properties of macrolides has revealed varied effects. Some studies suggest that the size of the macrolide's lactone ring can influence its efficacy. For instance, reports indicate that 16-membered macrolides like Josamycin may be less effective at inhibiting biofilm formation by pathogens such as Porphyromonas gingivalis compared to 14-membered macrolides. nih.govasm.org
However, other research demonstrates that Josamycin does possess direct anti-biofilm capabilities. A study on Acinetobacter baumannii showed that Josamycin could inhibit both the viability and the biomass of forming biofilms in a concentration-dependent manner, although its effect was less potent than that of azithromycin. scispace.com This suggests that Josamycin's ability to interfere with biofilm establishment may be pathogen-specific. The mechanisms are thought to involve the disruption of bacterial quorum sensing systems and the inhibition of the production of extracellular matrix components. researchgate.netscispace.com
The eradication of established, mature biofilms is a significant challenge in antimicrobial therapy. While there is research on the ability of some macrolides to disrupt mature biofilms, specific data on the efficacy of Josamycin (hydrochloride) in this regard is limited in the reviewed scientific literature. Studies on other macrolides, such as clarithromycin and azithromycin, have shown some activity against the mature biofilms of certain bacteria. researchgate.net However, direct evidence and mechanistic studies detailing the capacity of Josamycin to penetrate and eradicate the complex, protected structure of a mature biofilm are not extensively documented. Further investigation is required to fully characterize its potential in treating established biofilm-associated infections.
Inhibition of Biofilm Formation and Matrix Production [4.3.2]
Synergistic and Antagonistic Interactions of Josamycin (hydrochloride) with Other Antimicrobials (in vitro studies)
Combination therapy is a key strategy for treating complex infections, enhancing efficacy, and preventing the emergence of resistance. In vitro studies have explored how Josamycin interacts with other antimicrobial agents and host defense mechanisms.
Synergistic Interactions: A notable synergistic effect has been observed between Josamycin and host immune components. psu.edunih.gov Research has shown a synergistic bactericidal interaction between Josamycin and human polymorphonuclear neutrophils (PMN). psu.edunih.gov In the presence of Josamycin, the killing of S. aureus by PMNs was significantly enhanced. nih.gov Another study demonstrated that pre-treating P. aeruginosa with Josamycin rendered the bacteria more susceptible to killing by neutrophils. psu.edu Furthermore, the activity of Josamycin against resistant Gram-negative bacteria can be significantly enhanced by adjuvants. The combination of Josamycin with a synthetic polyaminoisoprenyl derivative restored its activity against strains of E. coli and K. pneumoniae, reducing the MIC by several fold and indicating a powerful synergistic interaction. nih.gov
Antagonistic Interactions: As with other macrolides, there is potential for antagonistic interactions with certain classes of antibiotics. This is often due to competition for the same or nearby binding sites on the bacterial ribosome. An antagonistic effect has been suggested when Josamycin is used concurrently with lincosamides, such as clindamycin, which could potentially reduce the efficacy of both drugs. patsnap.com
Checkerboard and Time-Kill Studies of Josamycin (hydrochloride) Combinations
Checkerboard and time-kill assays are standard in vitro methods used to assess the interactions between two or more antimicrobial agents. nih.gov The checkerboard method determines the fractional inhibitory concentration (FIC) index, which classifies the interaction as synergistic, additive, indifferent, or antagonistic. bioline.org.br Time-kill studies provide a dynamic measure of bactericidal activity over time, confirming the nature of the interaction observed in checkerboard assays. nih.govfrontiersin.org
While these methods are widely used for various antibiotics, published research detailing the use of checkerboard or time-kill studies specifically for combinations involving josamycin against various bacterial strains is limited. One study investigating combinations against carbapenemase-producing Enterobacterales evaluated a colistin-erythromycin combination, which showed a synergistic effect in 60% of cases, but did not include josamycin. frontiersin.org Another study demonstrated a synergistic bactericidal interaction between josamycin and human polymorphonuclear neutrophils (PMNs) against Staphylococcus aureus and Pseudomonas aeruginosa. psu.edunih.gov For S. aureus, this synergy was observed when josamycin was added to oxidant-generating systems that mimic the environment inside a phagolysosome. nih.gov For P. aeruginosa, pre-treatment with josamycin rendered the bacteria twice as sensitive to subsequent killing by PMNs. nih.gov
Further research is required to systematically evaluate josamycin in combination with other antibiotics using these standard methodologies to identify potential synergistic pairings for clinical consideration.
Molecular Basis of Combined Antimicrobial Effects
The molecular mechanism of josamycin, like other macrolide antibiotics, involves the inhibition of bacterial protein biosynthesis. drugbank.com It achieves this by binding reversibly to the 50S subunit of the bacterial ribosome. drugbank.comasm.org This binding action interferes with the translocation of peptidyl-tRNA, which is a critical step in peptide chain elongation. drugbank.com This action is primarily bacteriostatic, though it can become bactericidal at high concentrations. drugbank.com
The molecular basis for synergistic effects observed when josamycin is combined with other agents, such as host immune components, can be multifaceted. Two primary mechanisms have been proposed based on its interaction with neutrophils. nih.gov
Alteration of Bacterial Susceptibility : For bacteria that are typically resistant to macrolides, such as P. aeruginosa, josamycin can induce alterations in the bacterial cell, making it more susceptible to the natural bactericidal mechanisms of host immune cells like neutrophils. nih.gov
Enhanced Toxicity via Reactive Oxygen Species : For macrolide-sensitive bacteria like S. aureus, the synergy may arise from a transformation of the josamycin molecule by reactive oxygen species (produced by neutrophils) into more potent, toxic forms within the phagolysosome. nih.gov
When considering combinations with other antibiotics, synergy often arises from targeting different steps in a critical bacterial pathway or by one agent facilitating the entry or action of the second. For instance, an agent that increases the permeability of the bacterial outer membrane could enhance the ability of josamycin to reach its ribosomal target, a strategy shown to be effective for other macrolides against Gram-negative bacteria. nih.gov However, specific molecular studies detailing the synergistic interactions between josamycin and other conventional antibiotics are not extensively documented in the available literature.
Josamycin (hydrochloride) Efficacy in In Vitro Infection Models (e.g., cell culture infection models)
Josamycin has demonstrated efficacy against facultative intracellular bacteria, which are pathogens that can survive and replicate within host cells. oup.com Its ability to accumulate within host cells, including leukocytes, facilitates its activity against these types of infections. drugbank.comoup.com
In vitro studies have particularly highlighted its effectiveness against Chlamydia trachomatis and Mycoplasma genitalium.
Chlamydia trachomatis : Josamycin is effective in treating lower genital tract infections caused by C. trachomatis. oup.com In studies using cell culture models, alterations in the L4 ribosomal protein of C. trachomatis resulted in a fourfold decrease in sensitivity to josamycin. asm.org Spontaneous mutations in the 23S rRNA gene can confer high-level resistance, with minimum inhibitory concentrations (MICs) increasing by over 100 times compared to the parent strain. asm.org One study reported that out of 25 clinical isolates of C. trachomatis, 11 were determined to be resistant to josamycin in vitro. cmac-journal.ru
Mycoplasma genitalium : Josamycin is used as a first-line agent against M. genitalium infections in some regions. dovepress.com However, resistance has been reported due to mutations at positions A2059G and A2062G of the 23S rRNA gene. dovepress.com A mutation at A2062 can lead to high-level resistance to 16-membered macrolides like josamycin, while not affecting susceptibility to 15-membered macrolides such as azithromycin, indicating a difference in their ribosomal binding sites. dovepress.com
The table below summarizes the in vitro sensitivity of Chlamydia trachomatis L2 variants to josamycin following mutations in the L4 ribosomal protein.
Table 1: In Vitro Sensitivity of Chlamydia trachomatis L2 Variants to Josamycin
| Strain | Relevant Genotype | Josamycin MIC (μg/ml) | Fold Decrease in Sensitivity |
|---|---|---|---|
| Parent Strain | Wild-type L4 | 0.06 | - |
| Mutant Variant | Gln-to-Lys substitution in L4 | 0.25 | 4 |
Data sourced from a study on azithromycin resistance in Chlamydia. asm.org
Beyond its antimicrobial properties, josamycin exhibits immunomodulatory effects by interacting with host cells, which can influence cell viability and inflammatory pathways. aai.org
Impact on Host Cell Viability: Josamycin's effect on host cell viability varies depending on the cell type and conditions.
Lymphocytes : Studies have shown that josamycin does not alter the viability of lymphocytes. oup.com However, it can inhibit the mitogen-induced proliferative response of these cells, a key process in the adaptive immune response. oup.comasm.org This suppressive action appears to be based on its ability to inhibit the production of Interleukin-2 (IL-2). asm.orgnih.gov
Neutrophils : In one study, josamycin did not cause a statistically significant decrease in epithelial cell-mediated neutrophil survival. atsjournals.orgatsjournals.org
Cancer Cells : In a K562 cancer cell line, josamycin was found to reduce cell growth with a half-maximal inhibitory concentration (IC50) of 39 μM. nih.gov
Impact on Inflammatory Response: Josamycin modulates several key inflammatory pathways in vitro.
Cytokine and Chemokine Production : It has been shown to reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) from pulmonary alveolar macrophages. aai.org At high concentrations (100 μg/ml), it also shows a modest inhibitory effect on the release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from A549 epithelial cells. atsjournals.orgatsjournals.org Furthermore, it suppresses IL-2 production by T-lymphocytes. asm.orgnih.gov
Nitric Oxide (NO) Production : Josamycin dose-dependently inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) mRNA in cultured pulmonary alveolar macrophages stimulated by immune complexes or lipopolysaccharide (LPS). aai.orgersnet.org This effect is specific to macrolides, as other antibiotics like amoxicillin (B794) did not show similar inhibition. aai.org
MAPK Signaling : Research suggests that josamycin may impact the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway in regulating inflammation. Knockdown of the MAP3K4 gene, which is involved in p38 MAPK signaling, sensitized cells specifically to josamycin, but not to other antibacterial agents. nih.gov
The table below summarizes the inhibitory effects of josamycin on inflammatory mediators in in vitro models.
Table 2: Effect of Josamycin on Inflammatory Mediators in Host Cells
| Cell Type | Stimulus | Mediator | Effect of Josamycin | Reference |
|---|---|---|---|---|
| Rat Pulmonary Alveolar Macrophages | IgG Immune Complex | Nitric Oxide (NO) | Dose-dependent inhibition | aai.org |
| Rat Pulmonary Alveolar Macrophages | IgG Immune Complex | iNOS mRNA | Inhibition (75% at 10⁻⁴ M) | aai.org |
| Rat Pulmonary Alveolar Macrophages | IgG Immune Complex | IL-1β, TNF-α | Reduction in release | aai.org |
| Rat Pulmonary Alveolar Macrophages | LPS + IFN-γ | Nitric Oxide (NO) | Dose-dependent inhibition (Max. 84%) | ersnet.org |
| Human T-Lymphocytes | Mitogens | Interleukin-2 (IL-2) | Suppression of production | asm.orgnih.gov |
Vii. Advanced Analytical and Biophysical Characterization Techniques for Josamycin Hydrochloride Research
Chromatographic Methodologies for Josamycin (B1673084) (hydrochloride) and Metabolite Quantification in Research Samples
Chromatography, a cornerstone of analytical chemistry, is extensively used for the analysis of josamycin. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the determination of josamycin in a variety of samples. core.ac.uk The specificity of HPLC is particularly beneficial for separating josamycin from its degradation products, which can form in acidic or alkaline conditions. core.ac.uk
Several HPLC methods have been developed for josamycin analysis, often utilizing reversed-phase chromatography with C18 columns. core.ac.ukindiaenvironmentportal.org.in The mobile phase composition is a critical parameter that is optimized to achieve the best separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer solution. indiaenvironmentportal.org.intandfonline.com For instance, a mobile phase of acetonitrile and a 10 mmol/L phosphate (B84403) buffer at pH 6.0 has been used effectively. indiaenvironmentportal.org.in Another method employed a gradient system of 0.2% acetic acid in acetonitrile. researchgate.net
Detection of josamycin after chromatographic separation can be achieved using various detectors. UV detectors are commonly set at a wavelength of 232 nm for the direct detection of josamycin. indiaenvironmentportal.org.in For enhanced sensitivity and selectivity, fluorescence detection can be employed after pre-column derivatization. indiaenvironmentportal.org.inrsc.orgresearchgate.netnih.gov A common derivatization agent is cyclohexa-1,3-dione, which reacts with josamycin to form a fluorescent derivative that can be detected with high sensitivity. indiaenvironmentportal.org.inrsc.orgresearchgate.netnih.gov
The following table summarizes key parameters of a representative HPLC method for josamycin analysis:
| Parameter | Condition |
| Column | LiChrospher 100 RP-18 end-capped (5 µm) indiaenvironmentportal.org.innih.gov |
| Mobile Phase | Acetonitrile–methanol–10 mmol/L phosphate buffer pH 6.0 (45:5:50, v/v/v) indiaenvironmentportal.org.innih.gov |
| Flow Rate | 1.5 mL/min indiaenvironmentportal.org.in |
| Detection | Fluorescence (λex = 375 nm, λem = 450 nm) after pre-column derivatization indiaenvironmentportal.org.innih.gov |
| Derivatization | Cyclohexa-1,3-dione in ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) at 90°C for 2 hours rsc.orgnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, faster analysis times, and greater sensitivity. tandfonline.comnih.gov This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures.
UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of josamycin, providing a highly sensitive and specific method for its quantification in complex matrices like animal feed. tandfonline.comresearchgate.netnih.gov The enhanced resolution of UPLC allows for better separation of josamycin from other macrolides and interfering substances. researchgate.net
A typical UPLC method for josamycin analysis involves a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and an organic solvent like acetonitrile. mdpi.com The use of formic acid in the mobile phase can improve the ionization efficiency of josamycin in the mass spectrometer, leading to higher peak intensity and better resolution. tandfonline.com
Mass Spectrometry Applications in Josamycin (hydrochloride) Structural and Metabolite Analysis
Mass spectrometry (MS) is an indispensable tool in josamycin research, providing detailed information about its molecular weight, structure, and metabolites. When coupled with a separation technique like HPLC or UPLC, it offers unparalleled analytical power.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular weight of josamycin and its related compounds. This precision is essential for confirming the elemental composition of the molecule and for identifying unknown metabolites or degradation products. nih.gov Techniques like ion trap time-of-flight mass spectrometry (IT-TOF-MS) can provide the high mass accuracy needed for these applications. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the parent ion of interest is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used to identify it.
This technique is particularly valuable for identifying josamycin metabolites. mdpi.com For example, in one study, several potential derivatives of josamycin were tentatively identified in wastewater based on their characteristic MS/MS fragmentation patterns. mdpi.com The fragmentation of the 4-O-isovalerylmycarose moiety, a component of the josamycin structure, was a key diagnostic feature. mdpi.com MS/MS has also been instrumental in characterizing impurities and degradation products of josamycin. nih.gov
Quantitative Mass Spectrometry for In Vitro Concentration Monitoring
Quantitative mass spectrometry, typically in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific quantification of josamycin in various in vitro research settings. researchgate.netnih.gov This method offers low limits of detection and quantification, making it suitable for monitoring low concentrations of the antibiotic. nih.gov
The multiple reaction monitoring (MRM) mode is often used for quantification. In MRM, specific precursor-to-product ion transitions for josamycin and an internal standard are monitored, which provides high selectivity and reduces matrix interference. mdpi.com This approach has been successfully applied to determine the concentration of josamycin in samples such as human plasma and animal tissues. nih.govnih.gov
The following table provides an example of the performance of a quantitative LC-MS/MS method for josamycin:
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.1 ng/mL in human plasma nih.gov |
| Lower Limit of Quantitation (LOQ) | 1.0 ng/mL in human plasma nih.gov |
| Intra-day Precision (CV%) | 2.8% to 13.5% nih.gov |
| Intra-day Accuracy (RE%) | -10.3% to 7.6% nih.gov |
Spectroscopic and Crystallographic Techniques for Josamycin (hydrochloride) Structure and Interaction Studies
Spectroscopic and crystallographic methods provide high-resolution insights into the atomic and molecular properties of Josamycin (hydrochloride), both in isolation and when bound to its biological target, the ribosome.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of Josamycin in solution and for characterizing its binding to the bacterial ribosome. numberanalytics.comnih.gov
Conformational Analysis in Solution: In its free state in solution, Josamycin exists in a conformational equilibrium. rsc.orgpsu.edu NMR studies, particularly those employing the Transferred Nuclear Overhauser Effect (TRNOE), have been instrumental in identifying the different conformations this 16-membered macrolide can adopt. rsc.orgpsu.edu Analysis of TRNOE experiments provides a set of constraints for proton pairs, which are then used in molecular modeling to generate structures consistent with the experimental data. rsc.orgpsu.edu Research indicates that while multiple conformations exist, one particular conformation, designated S3, which is similar to the major S5 conformation, is preferentially selected when binding to the ribosome. psu.edu
Ligand Binding Studies: NMR is highly effective for studying ligand-protein interactions, especially for weaker binding events that are in fast exchange between the bound and free states. mdpi.comanu.edu.au For Josamycin, TRNOESY (Transferred Nuclear Overhauser Effect Spectroscopy) experiments have been successfully used to study its interaction with bacterial ribosomes. rsc.orgpsu.edu These experiments can differentiate between active antibiotics and their inactive metabolites; potent macrolides like Josamycin show a strong NMR response, while inactive metabolites yield blank spectra. rsc.orgpsu.edu This technique allows for the determination of the bound conformation of Josamycin at the ribosome, providing crucial information for understanding structure-activity relationships. rsc.orgpsu.edu
| Parameter | Description | Relevance to Josamycin Research |
| Chemical Shifts | The resonant frequency of a nucleus relative to a standard. | Sensitive to the local electronic environment, providing information on conformational changes upon binding. nih.gov |
| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. | Provides distance constraints between protons, crucial for determining the 3D structure of Josamycin and its orientation in the ribosome binding pocket. rsc.orgpsu.edunih.gov |
| Transferred NOE (TRNOE) | NOE effects observed on a small ligand that is in exchange between a free and a macromolecule-bound state. | Allows for the determination of the conformation of Josamycin when it is bound to the large ribosomal subunit. rsc.orgpsu.edu |
| Relaxation Data | The rates at which nuclei return to their equilibrium state after perturbation. | Provides insights into the dynamics of the Josamycin-ribosome complex. nih.gov |
X-ray crystallography has been pivotal in providing high-resolution three-dimensional structures of Josamycin bound to the large (50S) ribosomal subunit. nih.govweizmann.ac.il These structures offer a static, atomic-level view of the drug-target interaction.
Binding Site and Interactions: Crystallographic studies have precisely mapped the binding site of Josamycin within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.govmdpi.comweizmann.ac.il Josamycin, like other 16-membered macrolides, binds near the peptidyl transferase center (PTC), effectively obstructing the passage of newly synthesized polypeptide chains. mdpi.comnih.gov The structure of the Josamycin-ribosome complex from Deinococcus radiodurans (PDB ID: 2O44) has been solved at a resolution of 3.3 Å. nih.gov This detailed structural information reveals the specific hydrogen bonds and hydrophobic interactions that stabilize the binding of Josamycin to the 23S rRNA and ribosomal proteins. patsnap.com These interactions are critical for its inhibitory effect on bacterial protein synthesis. patsnap.com
Structural Insights into Activity: The crystal structures of Josamycin and other macrolides complexed with the ribosome rationalize their enhanced activity against certain resistant bacterial strains. weizmann.ac.il By visualizing how the drug fits into the binding pocket, researchers can understand the molecular basis of its efficacy and the mechanisms by which ribosomal mutations might confer resistance. weizmann.ac.il This structural knowledge is invaluable for the design of new, more potent antibiotic derivatives.
| Complex | PDB ID | Resolution (Å) | Organism | Key Findings |
| Josamycin-50S Ribosomal Subunit | 2O44 | 3.3 | Deinococcus radiodurans | Reveals the precise binding location of Josamycin in the nascent peptide exit tunnel, detailing interactions with 23S rRNA. nih.gov |
Circular Dichroism (CD) and fluorescence spectroscopy are complementary techniques used to study the conformational changes and dynamics of molecules. colorado.edujasco-global.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment of molecules. youtube.comjascoinc.com It is particularly useful for analyzing the secondary and tertiary structure of macromolecules like proteins and nucleic acids, and can also be applied to smaller chiral molecules like Josamycin. jasco-global.comresearchgate.net Changes in the CD spectrum of the ribosome or Josamycin upon binding can indicate conformational adjustments. researchgate.net For instance, CD studies have been used to investigate the solution structures of various macrocyclic compounds and their complexes. researchgate.net
Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the local environment of a fluorescent molecule (fluorophore). colorado.edu While Josamycin itself is not natively fluorescent, fluorescently labeled derivatives can be used. This technique is invaluable for studying structural changes, dynamics, and interactions of macromolecules. colorado.edu Techniques such as Förster Resonance Energy Transfer (FRET) can be employed to measure distances within the Josamycin-ribosome complex, providing insights into the conformational dynamics of the system upon drug binding. nih.govnih.gov These methods are sensitive to subtle environmental changes around the fluorophore, making them powerful tools for real-time studies. colorado.edu
X-ray Crystallography of Josamycin (hydrochloride)-Ribosome Complexes
Advanced Microscopy for Intracellular Localization and Target Engagement of Josamycin (hydrochloride)
Advanced microscopy techniques enable the visualization of Josamycin's effects at the cellular and subcellular levels, providing crucial information on its localization and impact on bacterial ultrastructure.
Confocal microscopy offers enhanced resolution and the ability to optically section thick specimens, making it ideal for visualizing the intracellular distribution of fluorescently labeled molecules. edmundoptics.com.twnih.gov
Localization Studies: By tagging Josamycin with a fluorescent dye (a fluorophore), its uptake and accumulation within bacterial cells can be tracked in real-time using live-cell imaging. elifesciences.org This approach allows researchers to observe where the drug concentrates within the cell, providing evidence of target engagement. elifesciences.org For example, confocal microscopy has been used to analyze the biodistribution of fluorescently labeled nanoparticles in various tissues, demonstrating the feasibility of tracking labeled compounds. researchgate.net The use of fluorescent antibiotic probes combined with microfluidics and single-cell microscopy can reveal heterogeneity in drug accumulation within a bacterial population. elifesciences.org
Live-Cell Imaging: Live-cell imaging provides dynamic information about how Josamycin affects cellular processes over time. elifesciences.org This can include observing changes in cell morphology, division, and the expression of specific proteins in response to the antibiotic. elifesciences.org This technique is crucial for understanding the real-time consequences of target inhibition within a living bacterium.
Electron microscopy (EM) provides unparalleled resolution for examining the fine details of cellular structures, revealing the morphological changes induced by antibiotics. nih.gov
Observation of Ultrastructural Changes: Transmission electron microscopy (TEM) studies have shown that Josamycin induces significant ultrastructural changes in bacteria such as Staphylococcus aureus. nih.gov Following exposure to Josamycin, bacteria have been observed to exhibit alterations in cellular morphology. nih.govoup.com For instance, after a 2-hour exposure, these changes were observable for a period of 2 hours. nih.gov The affected cells were noted to be approximately 1.5 to 2 times larger than normal cells. nih.gov Such studies demonstrate the profound impact of Josamycin on bacterial cell integrity, which is a direct consequence of its primary mechanism of action—the inhibition of protein synthesis. Similar ultrastructural effects, including altered cell walls and cross-sections, have been noted for other macrolides as well. nih.gov
| Microscopy Technique | Information Obtained | Relevance to Josamycin Research |
| Confocal Laser Scanning Microscopy | High-resolution optical sections of fluorescently labeled cells. | Enables visualization of the intracellular localization and accumulation of fluorescently tagged Josamycin, confirming it reaches its ribosomal target. edmundoptics.com.twnih.gov |
| Live-Cell Imaging | Dynamic tracking of cellular processes in real-time. | Allows for the observation of the immediate and downstream effects of Josamycin on bacterial physiology and morphology. elifesciences.org |
| Transmission Electron Microscopy (TEM) | High-magnification images of the internal ultrastructure of cells. | Reveals detailed morphological damage to bacteria, such as cell wall thickening and size increase, resulting from Josamycin treatment. nih.govnih.gov |
| Scanning Electron Microscopy (SEM) | High-resolution images of the surface topography of cells. | Can show alterations to the bacterial cell surface and overall morphology induced by Josamycin. researchgate.netnih.gov |
Viii. Biosynthesis, Enzymatic Modification, and Production of Josamycin Hydrochloride
Genetic and Enzymatic Pathways of Josamycin (B1673084) (hydrochloride) Biosynthesis in Producer Organisms
The biosynthesis of josamycin is a multi-step process orchestrated by a suite of dedicated enzymes encoded in a contiguous set of genes within the producer organism's genome.
The primary producer of josamycin is the Gram-positive soil bacterium Streptomyces narbonensis var. josamyceticus nih.gov. Like other complex secondary metabolites, the genes responsible for josamycin synthesis are organized into a biosynthetic gene cluster (BGC). While the complete josamycin BGC from S. narbonensis has not been explicitly detailed in publicly available scientific literature, its structure can be inferred from the known architecture of BGCs for other 16-membered macrolides, such as spiramycin, tylosin (B1662201), and mycinamicin researchgate.net.
These analogous BGCs are typically large, spanning over 50 kilobases of DNA, and contain a characteristic set of genes essential for producing the final molecule mdpi.comjmb.or.kr. It is expected that the josamycin BGC would be comprised of:
Polyketide Synthase (PKS) Genes: A set of large, modular Type I PKS genes that encode the multi-enzyme complex responsible for assembling the 16-membered macrolactone core from simple carboxylic acid precursors researchgate.net.
Deoxysugar Biosynthesis Genes: Genes encoding the enzymes required for the synthesis of the activated nucleotide-sugar precursors for the two deoxysugars attached to josamycin: mycaminose (B1220238) and mycarose (B1676882).
Tailoring Enzyme Genes: Genes for enzymes that modify the macrolactone core and its sugar attachments, including glycosyltransferases, acyltransferases, and cytochrome P450 monooxygenases.
Regulatory Genes: Genes encoding transcriptional regulators that control the expression of the entire cluster, ensuring that antibiotic production occurs at the appropriate time in the bacterium's life cycle jcu.cz.
Resistance Genes: Genes that confer self-protection to the producing organism, often through mechanisms like ribosomal modification or antibiotic efflux pumps, preventing the antibiotic from harming its own producer jmb.or.krjcu.cz.
The organization of these genes into a single cluster allows for their coordinated regulation and facilitates their transfer between different bacterial species through horizontal gene transfer researchgate.net.
The synthesis of the josamycin molecule is a stepwise process catalyzed by specific classes of enzymes. Although the individual enzymes of the josamycin pathway await detailed characterization, their functions can be elucidated based on the final chemical structure and knowledge from related macrolide pathways sdu.edu.cnfrontiersin.org.
The key enzymatic steps are:
Macrolactone Ring Formation: The 16-membered aglycone of josamycin is synthesized by a modular Type I Polyketide Synthase (PKS). This enzymatic assembly line catalyzes the sequential condensation of short-chain acyl-CoA units (e.g., acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA). Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains (e.g., Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase) that determine the structure of the growing polyketide chain jmb.or.krresearchgate.net. The process terminates with a Thioesterase (TE) domain, which catalyzes the cyclization and release of the completed macrolactone ring researchgate.net.
Deoxysugar Biosynthesis: Parallel pathways synthesize the two deoxysugars, L-mycaminose and L-mycarose, from primary metabolites like glucose-1-phosphate. These pathways involve a series of enzymes including dehydratases, aminotransferases, and reductases to generate the final sugars as activated TDP (thymidine diphosphate) conjugates.
Glycosylation: Two specific Glycosyltransferases (GTs) are required to attach the sugar moieties to the macrolactone core. The first GT attaches TDP-mycaminose to the C-5 hydroxyl group of the aglycone. A second GT then attaches TDP-mycarose to the C-4' hydroxyl of the already-attached mycaminose, forming the disaccharide chain asm.org.
Tailoring Reactions: After the core structure is assembled and glycosylated, final modifications are made by tailoring enzymes. For josamycin, a crucial step is the acylation of the C-4'' hydroxyl group of the mycarose sugar with an isovaleryl group, a reaction catalyzed by a specific acyltransferase. Other tailoring enzymes, such as cytochrome P450 monooxygenases, are likely responsible for hydroxylations on the macrolactone ring sdu.edu.cn.
Identification and Characterization of Biosynthetic Gene Clusters
Metabolic Engineering and Strain Improvement for Enhanced Josamycin (hydrochloride) Production
To meet commercial demand, the production of josamycin via fermentation must be efficient and high-yielding. This is achieved through the optimization of culture conditions and the genetic improvement of the producer strains.
The industrial production of josamycin is carried out in large-scale fermenters under carefully controlled conditions. Research has shown that several factors critically influence the final titer and yield.
Medium Composition: The choice of carbon and nitrogen sources is paramount. While simple sugars like glucose can support growth, they often lead to lower josamycin accumulation . Studies have demonstrated that using fatty oils, such as soybean oil, as the primary carbon source can significantly enhance production. This is attributed not only to more efficient precursor supply but also to the oil acting as an in-situ extractant, sequestering the josamycin product and alleviating product feedback inhibition jcu.cz. Nitrogen sources, such as soybean meal and corn steep liquor, provide essential amino acids and other growth factors asm.org.
Product Inhibition: Josamycin accumulation is inhibited by the product itself. The producing organism, S. narbonensis, has a limited tolerance to high concentrations of its own antibiotic . Strategies to mitigate this, such as the use of oil-based media or extractive fermentation techniques, are crucial for achieving high yields.
Physical Parameters: Key physical parameters must be optimized and controlled. These include:
Temperature: Fermentation is typically carried out between 25-30°C .
pH: Maintaining an optimal pH range is necessary for both bacterial growth and antibiotic stability.
Aeration and Agitation: Adequate oxygen supply is critical for the aerobic Streptomyces. However, high mycelial density during fermentation can lead to a drastic increase in broth viscosity, which severely limits the oxygen transfer rate and, consequently, josamycin formation. One effective strategy to overcome this is the periodic dilution of the fermentation broth with water, which reduces viscosity, improves mixing, and enhances oxygen supply, leading to improved yields .
Table 1: Optimized Fermentation Parameters for Josamycin Production
| Parameter | Condition/Strategy | Rationale |
| Producer Strain | Streptomyces narbonensis var. josamyceticus | Natural producer of josamycin. |
| Carbon Source | Fatty oils (e.g., soybean oil) over glucose | Enhances yield and mitigates product inhibition. |
| Nitrogen Source | Soybean meal, corn steep liquor | Provides amino acids and growth precursors. |
| Temperature | 25-30°C | Optimal range for growth and production. |
| Viscosity Control | Periodic dilution of broth with water | Reduces viscosity, improving oxygen transfer and yield. |
| Product Removal | In-situ extraction with oil phase | Alleviates product feedback inhibition. |
Alongside optimizing fermentation conditions, genetic engineering of the producer strain is a powerful strategy for enhancing antibiotic production. While specific published examples for josamycin are scarce, established methods in Streptomyces are widely applicable.
Classical Strain Improvement: This involves random mutagenesis, typically using UV irradiation or chemical mutagens, followed by large-scale screening to identify mutant strains with higher productivity. This empirical approach has been a cornerstone of the fermentation industry for decades.
Rational Metabolic Engineering: With the advent of recombinant DNA technology, more targeted approaches are possible. These include:
Overexpression of Regulatory Genes: Biosynthetic gene clusters often contain positive regulatory genes (e.g., Streptomyces antibiotic regulatory proteins, or SARPs) that activate transcription of the entire pathway. Introducing additional copies of these activator genes can lead to a significant increase in antibiotic production jcu.cz.
Deletion of Repressor Genes: Conversely, deleting genes that encode proteins that repress the BGC's expression can derepress antibiotic synthesis, leading to higher yields.
Precursor Pathway Engineering: Enhancing the metabolic flux towards essential building blocks (e.g., methylmalonyl-CoA) by overexpressing key enzymes in primary metabolism can boost the supply of precursors for polyketide synthesis.
Genome-scale Engineering: The development of "super-hosts" or chassis strains, where competing BGCs or non-essential genomic regions are deleted, can redirect cellular resources and energy towards the production of the desired compound.
Optimization of Fermentation Conditions for Industrial Biosynthesis
Chemoenzymatic Synthesis and Biotransformation of Josamycin (hydrochloride) Analogues
Combining chemical synthesis with biological catalysis offers a versatile platform for producing not only josamycin itself from late-stage intermediates but also for creating novel analogues with potentially improved properties.
Chemoenzymatic Synthesis: This approach merges the strengths of organic chemistry and enzymatic catalysis to generate novel compounds. For macrolides, this often involves:
Chemical Synthesis of Precursors: Organic synthesis is used to create modified polyketide precursors or aglycones that are not found in nature.
Enzymatic Modification: These synthetic precursors are then subjected to enzymatic reactions. For example, promiscuous tailoring enzymes, such as glycosyltransferases or cytochrome P450s borrowed from other macrolide biosynthetic pathways, can be used to glycosylate or oxidize the synthetic aglycones, creating a library of new josamycin analogues. Similarly, the thioesterase domains from PKS systems have been used for the in vitro macrocyclization of synthetic linear precursors researchgate.net.
This strategy has been successfully applied to create novel 9-O-acetyl-4′-substituted derivatives of josamycin, demonstrating the potential to modify its structure to explore new biological activities. The flexibility of many biosynthetic enzymes allows them to accept non-native substrates, opening a vast chemical space for the generation of next-generation macrolide antibiotics.
Use of Josamycin (hydrochloride) Biosynthetic Enzymes for Diversification
The diversification of macrolide antibiotics through the manipulation of their biosynthetic pathways is a promising field of synthetic biology. While specific published examples detailing the genetic engineering of the josamycin biosynthetic gene cluster are not extensively documented, the principles derived from the study of similar 16-membered macrolides, such as tylosin and mycinamicin, provide a clear framework for the potential diversification of josamycin.
The biosynthesis of macrolides is orchestrated by a series of enzymes encoded within a biosynthetic gene cluster (BGC). Key among these are polyketide synthases (PKS) that assemble the macrolactone ring, and various tailoring enzymes, including glycosyltransferases (GTs), hydroxylases, and acyltransferases, which modify the core structure. The inherent flexibility and substrate promiscuity of some of these enzymes, particularly glycosyltransferases, offer significant opportunities for generating novel josamycin analogs. nih.govfrontiersin.orgagroparistech.fr
Key Enzymatic Strategies for Diversification:
Glycosyltransferase (GT) Promiscuity: Glycosyltransferases are enzymes responsible for attaching sugar moieties to the macrolide scaffold, a step crucial for biological activity. nih.gov Many GTs exhibit a degree of promiscuity, meaning they can accept and transfer a variety of sugar donors or act on different acceptor sites on the aglycone. nih.govnih.gov By introducing foreign but compatible sugar biosynthesis pathways into the josamycin-producing organism, Streptomyces narbonensis, it is conceivable that the native GTs could attach novel sugars to the josamycin core, leading to derivatives with altered properties. frontiersin.orgwikipedia.org
Tailoring Enzyme Engineering: Enzymes such as cytochrome P450 monooxygenases, which are responsible for hydroxylations on the macrolide ring, can be engineered or swapped. umich.edu The introduction of a P450 enzyme from a different macrolide pathway could introduce hydroxyl groups at novel positions on the josamycin structure, creating new derivatives.
Combinatorial Biosynthesis: This approach involves the "mix-and-match" of genes from different biosynthetic pathways. acs.org For example, acyltransferase domains from other macrolide pathways could be introduced into the josamycin BGC to alter the acyl group attached to the mycarose sugar, potentially yielding compounds with improved activity or pharmacokinetic profiles.
The table below outlines potential enzymatic modifications for josamycin diversification based on analogous systems.
| Enzyme Class | Potential Modification on Josamycin | Expected Outcome | Reference Analogy |
| Glycosyltransferase (GT) | Attachment of alternative sugar moieties to the mycaminose or aglycone. | Creation of novel glycovariants with potentially altered solubility, stability, or target binding. | Promiscuity of GTs in other macrolide pathways. nih.govfrontiersin.org |
| Cytochrome P450 Monooxygenase | Hydroxylation at novel positions on the lactone ring. | Generation of hydroxylated derivatives with modified biological activity. | Functional analysis of MycCI and MycG in mycinamicin biosynthesis. oup.com |
| Acyltransferase | Alteration of the isovaleryl group on the mycarose sugar. | Production of josamycin analogs with different side chains, potentially affecting potency and spectrum. | Engineering of pamamycin biosynthesis. nih.gov |
| Polyketide Synthase (PKS) | Module swapping or inactivation to alter the macrolactone backbone. | Generation of josamycin analogs with modified ring structures. | General metabolic engineering of antibiotic biosynthesis. nih.govresearchgate.net |
While these strategies are theoretically applicable to josamycin, further research into the characterization and engineering of its specific BGC is required to realize their full potential. umich.eduresearchgate.net
Microbial Transformations for Novel Josamycin (hydrochloride) Derivatives
Microbial transformation, or biotransformation, utilizes whole microbial cells as biocatalysts to perform specific chemical modifications on a substrate. This method can achieve high regio- and stereoselectivity under mild conditions, often yielding products that are difficult to obtain through conventional chemical synthesis. jst.go.jp
A notable example of microbial transformation applied to josamycin is its hydroxylation by actinomycete strains. A study identified that culturing josamycin with Streptomyces platensis (formerly Streptomyces spectabilis) results in the specific hydroxylation of the mycarose sugar moiety.
Detailed Research Findings:
Microorganism: Streptomyces platensis subsp. spectabilis (ATCC 27741)
Substrate: Josamycin
Transformation Reaction: Hydroxylation at the 3''' position of the isovaleryl group on the mycarose sugar.
Product: 3'''-Hydroxyjosamycin jst.go.jp
This transformation is significant because the resulting derivative, 3'''-Hydroxyjosamycin, exhibited enhanced stability against inactivation by rat liver homogenates and bacterial esterases compared to the parent compound. jst.go.jp While its in vitro antimicrobial activity was slightly reduced, its protective effect in a mouse infection model was comparable to that of josamycin, suggesting improved pharmacokinetic properties. jst.go.jp
The table below summarizes known microbial transformations of josamycin.
| Microorganism | Transformation Type | Product | Key Finding |
| Streptomyces platensis subsp. spectabilis | Hydroxylation | 3'''-Hydroxyjosamycin | The derivative showed increased stability against metabolic enzymes while retaining in vivo efficacy. jst.go.jp |
| Mammalian Liver Cells | Hydroxylation / Deacylation | 15-Hydroxyjosamycin, β'-Hydroxyjosamycin, Deisovaleryl josamycin | Major metabolic pathways in the liver lead to less active metabolites. google.comgoogle.com |
These findings demonstrate the utility of microbial systems in generating novel josamycin derivatives. The targeted modification at the 3'''-position highlights the potential of biotransformation to produce analogs with potentially superior therapeutic profiles, such as increased metabolic stability.
Ix. Future Research Directions and Unexplored Avenues in Josamycin Hydrochloride Research
Exploration of Josamycin (B1673084) (hydrochloride) for Targeting Persistent and Dormant Bacterial Cells
Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a significant cause of chronic and recurrent infections. nih.govfrontierspartnerships.org These cells are not resistant in the genetic sense but can survive high concentrations of antibiotics due to their reduced metabolic activity. uu.se The ability of persister cells to resume growth after the removal of the antibiotic can lead to the failure of antimicrobial treatments. uu.se
Future research should focus on investigating the efficacy of josamycin against these persister cells. Key research questions include:
Does josamycin affect the formation or survival of persister cells in clinically relevant pathogens?
What are the molecular mechanisms by which josamycin might target these dormant cells?
Can josamycin be used in combination with other agents to eradicate persister cell populations?
Studies have shown that some chemical inhibitors can reduce bacterial persistence by targeting their metabolism. nih.gov Investigating whether josamycin has similar effects could open new therapeutic possibilities. Understanding the role of specific proteins, like ProQ in Salmonella, in promoting persister cell formation can also provide targets for intervention. uu.se
Development of Novel Delivery Systems for Josamycin (hydrochloride) in In Vitro Models
The effectiveness of an antibiotic can be significantly enhanced by improving its delivery to the site of infection. interesjournals.org Novel drug delivery systems (NDDS) offer a promising approach to overcome challenges associated with conventional drug administration, such as poor solubility and bioavailability. nih.gov For josamycin, which has known solubility issues, the development of advanced delivery systems is a critical area of research. google.com
In vitro models provide a crucial platform for the initial development and evaluation of these systems. interesjournals.org Future research in this area should explore:
Nanoparticle-based systems : Encapsulating josamycin in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and ability to penetrate bacterial biofilms. interesjournals.orgmdpi.com
Stimuli-responsive systems : Designing delivery systems that release josamycin in response to specific stimuli at the infection site, such as pH or bacterial enzymes, could enhance targeted delivery and reduce systemic exposure.
Topical formulations : For skin and soft tissue infections, developing novel topical delivery systems, like the AKVANO® platform, could provide a more effective means of local administration.
A patent for a josamycin-based pharmaceutical composition using a copolymer of lactic and glycolic acid, D-mannitol, and polyvinyl alcohol in dimethyl sulfoxide (B87167) has already shown promise in increasing the drug's efficacy in vivo. google.com Further exploration of such polymer-containing forms is warranted.
Investigating the Microbiome-Modulating Effects of Josamycin (hydrochloride) (pre-clinical, in vitro, animal models)
The human gut microbiota plays a crucial role in health and disease, and antibiotics can have a significant impact on its composition and function. mdpi.comnih.gov Understanding the specific effects of josamycin on the microbiome is essential for predicting and mitigating potential collateral damage and for exploring potential therapeutic applications beyond its direct antimicrobial activity.
Future pre-clinical research, utilizing in vitro models and animal studies, should aim to:
Characterize the changes in the gut microbial community structure and diversity following josamycin administration.
Investigate the functional consequences of these changes, such as alterations in the production of short-chain fatty acids and other microbial metabolites. nih.gov
Assess the impact of josamycin on the host's immune response as mediated by the microbiota.
Recent studies have highlighted the complex interactions between drugs, the microbiome, and the host. For instance, research on serotonin (B10506) signaling has demonstrated its role in modulating gut microbiota composition and susceptibility to colitis. nih.gov Investigating similar interactions with josamycin could reveal novel therapeutic targets.
Potential Repurposing of Josamycin (hydrochloride) for Non-Antimicrobial Applications (mechanistic studies, e.g., anti-inflammatory pathways)
Drug repurposing, or finding new uses for existing drugs, is a promising strategy for accelerating the development of new therapies. nih.gov Macrolide antibiotics, as a class, are known to possess anti-inflammatory and immunomodulatory properties, in addition to their antimicrobial effects. mdpi.com This opens up the possibility of repurposing josamycin for non-antimicrobial applications.
Future mechanistic studies should investigate:
The effect of josamycin on key inflammatory pathways, such as the production of cytokines and other inflammatory mediators.
The potential of josamycin to modulate immune cell function.
The applicability of josamycin in pre-clinical models of inflammatory diseases.
The repurposing of other antibiotics, such as tetracyclines for their anti-inflammatory and anti-cancer properties, provides a strong rationale for exploring similar applications for josamycin. openbiochemistryjournal.comacs.org
Strategies to Overcome Emergent Josamycin (hydrochloride) Resistance: A Research Perspective
The emergence of antibiotic resistance is a major global health threat. nih.govnih.gov While resistance to josamycin is reported to occur less frequently than to other macrolides, it is crucial to proactively research strategies to combat this potential threat. google.com
Future research should focus on several key areas:
Understanding Resistance Mechanisms : Detailed molecular studies are needed to elucidate the primary mechanisms of josamycin resistance, including target site modification (e.g., methylation of 23S rRNA) and the role of efflux pumps. mdpi.com
Development of Adjuvants : Identifying compounds that can act as "antibiotic potentiators" is a promising strategy. mdpi.com These adjuvants could work by inhibiting resistance mechanisms, such as efflux pumps, or by increasing the permeability of the bacterial membrane. mdpi.com
Combination Therapy : Investigating the synergistic effects of josamycin with other antibiotics or non-antibiotic compounds could lead to more effective treatment regimens that are less prone to the development of resistance.
The use of nanoparticles as a means to counter drug resistance is also an emerging area of research that could be applied to josamycin. mdpi.com
Q & A
Basic Research Questions
Q. What validated analytical methods are used to determine the purity of Josamycin hydrochloride in research settings?
- Employ UV-Vis spectroscopy by dissolving Josamycin hydrochloride in methanol and comparing absorption spectra against reference standards. For higher precision, use HPLC with a C18 column, methanol-based mobile phase, and UV detection at 232 nm. System suitability tests (retention time matching, peak symmetry) must be performed before analysis .
Q. How should researchers prepare stock solutions of Josamycin hydrochloride for in vitro antimicrobial assays?
- Dissolve Josamycin hydrochloride in methanol or ethanol (primary solvents) at 5–10 mg/mL, followed by dilution in culture media containing ≤1% organic solvent to maintain cell viability. Filter-sterilize using 0.22 µm membranes to avoid particulate interference .
Q. What quality control parameters are essential when validating Josamycin hydrochloride batches for cellular studies?
- Mandatory tests include:
- Heavy metal contamination (≤20 ppm via atomic absorption spectroscopy)
- Related substances analysis (HPLC purity ≥98%)
- Water content determination (Karl Fischer titration ≤0.5%)
- Microbiological sterility testing via membrane filtration .
Advanced Research Questions
Q. What experimental design considerations are critical when studying Josamycin hydrochloride's dual antibacterial and anti-inflammatory effects?
- Implement time-course experiments with separate assessment windows:
- Early phase (0–6 hr): Measure bacterial load reduction via CFU counts.
- Late phase (12–24 hr): Quantify inflammatory markers (NO, IL-1β) in macrophage co-culture models using ELISA and Griess reagent.
Q. How can researchers resolve contradictory observations between Josamycin hydrochloride's inhibition of cytokine release versus unchanged mRNA expression levels?
- Conduct three parallel investigations:
Assess protein synthesis dynamics using cycloheximide chase experiments.
Perform mRNA stability assays with actinomycin D treatment.
Examine post-translational modification pathways via phosphoproteomics.
- This multi-modal approach identifies whether regulation occurs at translational or secretory levels .
Q. What protocol optimizations are required for long-term stability studies of Josamycin hydrochloride under various storage conditions?
- Design accelerated stability testing with:
- Temperature variations (4°C, 25°C, 40°C)
- Humidity control (60% RH vs. desiccated environments)
- Light exposure cohorts (amber glass vs. clear containers)
Q. How to establish structure-activity relationships (SAR) for Josamycin hydrochloride derivatives targeting multidrug-resistant pathogens?
- Follow this workflow:
Synthesize analogs with modifications at C-3'' (desosamine) and C-9 (keto group).
Perform molecular docking against the 50S ribosomal subunit (PDB 1JZY).
Validate through:
- MIC determination against clinical MDR strains
- Time-kill kinetics assays
- Resistance induction potential via serial passage experiments
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., cytokine release vs. mRNA levels), cross-validate using orthogonal techniques like RNA pulldown assays or single-cell sequencing .
- Experimental Reproducibility : Adhere to guidelines for reporting antibacterial studies (e.g., CLSI standards) and include positive controls like erythromycin for macrolide activity benchmarks .
- Data Interpretation : For stability studies, use Arrhenius kinetics to predict shelf-life, but confirm with real-time degradation profiles under recommended storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
